molecular formula C10H9BrN2O B1400087 3-bromo-N-(cyanomethyl)-2-methylbenzamide CAS No. 1491360-65-6

3-bromo-N-(cyanomethyl)-2-methylbenzamide

Cat. No.: B1400087
CAS No.: 1491360-65-6
M. Wt: 253.09 g/mol
InChI Key: NBJZSDVYOLRXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(cyanomethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(cyanomethyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(cyanomethyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N-(cyanomethyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-8(3-2-4-9(7)11)10(14)13-6-5-12/h2-4H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZSDVYOLRXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-bromo-N-(cyanomethyl)-2-methylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the predicted characteristics of the novel compound, 3-bromo-N-(cyanomethyl)-2-methylbenzamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related analogues and precursors. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar substituted benzamides.

Introduction

Substituted benzamides are a class of organic compounds with significant importance in medicinal chemistry and materials science. The introduction of various functional groups onto the benzamide scaffold allows for the fine-tuning of their chemical and biological properties. This guide focuses on 3-bromo-N-(cyanomethyl)-2-methylbenzamide, a molecule featuring a brominated and methylated phenyl ring, an amide linkage, and a cyanomethyl group. These functionalities suggest potential for a range of chemical transformations and biological activities.

Predicted Chemical Identity and Properties

A definitive CAS number for 3-bromo-N-(cyanomethyl)-2-methylbenzamide is not publicly available, suggesting its status as a novel or non-commercial research chemical. However, its fundamental properties can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C10H9BrN2O
Molecular Weight 253.10 g/mol
IUPAC Name 3-bromo-N-(cyanomethyl)-2-methylbenzamide
Appearance Likely a white to off-white solid at room temperature

Structural Diagram:

Caption: Chemical structure of 3-bromo-N-(cyanomethyl)-2-methylbenzamide.

Proposed Synthesis Pathway

A logical and efficient synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide would proceed via the amidation of 3-bromo-2-methylbenzoic acid with aminoacetonitrile. This two-step process involves the activation of the carboxylic acid followed by nucleophilic substitution.

Starting Material: 3-bromo-2-methylbenzoic acid

The precursor, 3-bromo-2-methylbenzoic acid, is a commercially available compound.

PropertyValueSource
CAS Number 76006-33-2[1][2]
Molecular Formula C8H7BrO2[2][3]
Molecular Weight 215.04 g/mol [2][3]
Melting Point 152-156 °C[1]
Boiling Point 316.1 °C at 760 mmHg[1]
Appearance White to orange or brown powder[1]
Synthetic Workflow

The proposed synthesis involves two key stages:

  • Activation of the Carboxylic Acid: Conversion of 3-bromo-2-methylbenzoic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl2). This is a standard and high-yielding method for preparing amides from carboxylic acids.[4][5]

  • Amide Bond Formation: Reaction of the in-situ generated 3-bromo-2-methylbenzoyl chloride with aminoacetonitrile. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct.[6]

SynthesisWorkflow cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate cluster_reagents2 Reagents (Step 2) cluster_product Final Product start 3-bromo-2-methylbenzoic acid intermediate 3-bromo-2-methylbenzoyl chloride start->intermediate  Activation reagent1 Thionyl Chloride (SOCl2) product 3-bromo-N-(cyanomethyl)-2-methylbenzamide intermediate->product  Amidation reagent2 Aminoacetonitrile (H2NCH2CN) Triethylamine (Et3N)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 3-bromo-2-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl2, 2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide

  • Dissolve aminoacetonitrile hydrochloride (1.0 eq) and triethylamine (2.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere. Stir the mixture at 0 °C for 15-20 minutes.

  • Dissolve the crude 3-bromo-2-methylbenzoyl chloride from Step 1 in the same solvent and add it dropwise to the aminoacetonitrile solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Predicted Spectroscopic Data

The structural features of 3-bromo-N-(cyanomethyl)-2-methylbenzamide allow for the prediction of its key spectroscopic signatures.

1H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Three protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm) as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants.

  • Amide Proton (N-H): A broad singlet is expected in the region of δ 8.0-9.0 ppm.

  • Methylene Protons (CH2): A doublet is expected around δ 4.0-4.5 ppm, coupled to the amide proton.

  • Methyl Protons (CH3): A singlet is expected around δ 2.3-2.6 ppm.

13C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.

  • Nitrile Carbon (C≡N): A signal is expected around δ 115-120 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm).

  • Methylene Carbon (CH2): A signal is expected around δ 30-40 ppm.

  • Methyl Carbon (CH3): A signal is expected around δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad absorption band is expected around 3300 cm-1.

  • C-H Stretch (Aromatic and Aliphatic): Bands are expected in the 2850-3100 cm-1 region.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption is expected around 2240-2260 cm-1.[7]

  • C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1650-1680 cm-1.[7]

  • N-H Bend (Amide II): A medium-intensity band is expected around 1550 cm-1.

Reactivity and Stability

The reactivity of 3-bromo-N-(cyanomethyl)-2-methylbenzamide is governed by its constituent functional groups.

  • Amide Group: The amide bond is generally stable but can be hydrolyzed to the parent carboxylic acid and aminoacetonitrile under strong acidic or basic conditions with heating.[8][9]

  • Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. It can also participate in cycloaddition reactions.

  • Aryl Bromide: The bromine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable synthetic handle for further molecular elaboration.

  • Storage: The compound is expected to be stable under standard laboratory conditions (cool, dry, and dark).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-bromo-N-(cyanomethyl)-2-methylbenzamide is not available. Therefore, a precautionary approach based on the hazards of its precursors and analogous compounds is essential.

  • General Hazards: Similar benzamide derivatives are known to cause skin and eye irritation.[10] Inhalation of dust or vapors may cause respiratory tract irritation.

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Potential Applications

While the specific applications of this compound are not documented, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The benzamide core is present in numerous approved drugs.

  • Agrochemicals: Substituted benzamides are also found in various pesticides and herbicides.

  • Materials Science: The aromatic and polar functional groups could be of interest in the development of novel organic materials.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties, synthesis, and potential characteristics of 3-bromo-N-(cyanomethyl)-2-methylbenzamide. By leveraging data from its precursors and structurally similar compounds, a robust foundational understanding of this novel molecule has been established. This information is intended to facilitate further research and exploration into the chemistry and potential applications of this and related compounds.

References

  • PubChem. 2-Bromo-3-methylbenzoic acid. [Link]

  • PubChem. 3-Bromo-N-methylbenzamide. [Link]

  • El-gazzar, A. B. A., et al. (2012). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3199. [Link]

  • Nature Communications. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. [Link]

  • PubChem. 3-Bromo-2-methylbenzoic acid. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Gut, I. G., et al. (2022). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Molecules, 27(15), 4998. [Link]

  • Pharmaffiliates. 3-Bromo-5-(2-bromoacetyl)-2-hydroxybenzamide. [Link]

  • PMC. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. [Link]

  • Google Patents. The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/68d6d628f8f041d8e05c3127818a7c1b525d8869]([Link]

  • Chemistry Steps. Amides - Structure and Reactivity. [Link]

  • Organic Chemistry Portal. Cyanamide synthesis by N-substitution. [Link]

  • Tetrahedron Letters. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]

  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • Google Patents. Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • The Royal Society of Chemistry. d1nj03041h1.pdf. [Link]

Sources

Technical Monograph: 3-Bromo-N-(cyanomethyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph designed for research scientists and drug development professionals. It prioritizes synthetic utility, experimental rigor, and structural logic over generic descriptions.

Core Identity: Bifunctional Electrophilic Scaffold for Heterocyclic Synthesis Classification: Advanced Pharmaceutical Intermediate / Kinase Inhibitor Fragment[1]

Part 1: Executive Technical Summary[1]

3-Bromo-N-(cyanomethyl)-2-methylbenzamide is a specialized synthetic intermediate widely utilized in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical "hinge-binding" precursor in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and other tricyclic carboxamide therapeutics.[1]

Its value lies in its orthogonal reactivity :

  • The 3-Bromo Motif: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1]

  • The N-Cyanomethyl Amide: A "masked" heterocycle precursor.[1] Under basic or acidic conditions, this moiety undergoes cyclodehydration to form imidazoles, oxazoles, or tetrazoles, which are pharmacophoric staples in oncology and immunology.[1]

  • The 2-Methyl Group: Provides essential steric bulk that forces the amide out of planarity, often improving solubility and inducing specific binding conformations (the "ortho-effect").[1]

Chemical Identity Data
PropertySpecification
Chemical Name 3-Bromo-N-(cyanomethyl)-2-methylbenzamide
Parent Acid CAS 76006-33-2 (3-Bromo-2-methylbenzoic acid)
Amine Precursor CAS 6011-14-9 (Aminoacetonitrile sulfate)
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Predicted LogP ~1.8 (Lipophilic, suitable for CNS penetration models)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water.[1]

Note on CAS Registry: While the parent acid (CAS 76006-33-2) is a commodity chemical, the specific N-cyanomethyl amide derivative is often a non-catalogued intermediate synthesized in situ or on-demand for patent-protected workflows (e.g., US Patent 9,802,915).[1]

Part 2: Synthetic Methodology & Causality[1]

The synthesis of this scaffold presents a specific challenge: Steric Hindrance . The methyl group at the 2-position creates steric pressure on the carboxylic acid, making standard amide couplings sluggish compared to unhindered benzoates.[1]

Protocol A: The Acid Chloride Route (Recommended)

Why this route? The high reactivity of the acid chloride overcomes the steric hindrance of the ortho-methyl group, ensuring complete conversion of the aniline/amine equivalent.[1]

Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[1]
    
  • Aminoacetonitrile sulfate (1.1 eq)[1]

  • Diisopropylethylamine (DIPEA) (3.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 3-bromo-2-methylbenzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).[1] Add oxalyl chloride dropwise at 0°C.

    • Mechanism:[1][2][3][4] DMF forms the Vilsmeier-Haack reagent in situ, catalyzing the formation of the acid chloride.[1]

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).[1] Stir at room temperature (RT) for 2 hours until gas evolution ceases.
  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in anhydrous THF.

  • Coupling: In a separate vessel, suspend aminoacetonitrile sulfate in THF and add DIPEA at 0°C to liberate the free amine.

    • Critical Step: The amine is unstable as a free base; generate it in situ in the presence of the base.[1]

  • Addition: Cannulate the acid chloride solution into the amine suspension slowly at 0°C.

  • Workup: Stir for 4-6 hours. Quench with saturated

    
    .[1] Extract with EtOAc.[1][5][6] Wash with 1N HCl (to remove unreacted amine) and Brine.[1]
    
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Logic Flow

The following diagram illustrates the critical decision points in the synthesis, highlighting the divergence between "Activation" and "Cyclization."

SynthesisWorkflow cluster_conditions Critical Process Parameters Start 3-Bromo-2-methylbenzoic Acid (CAS 76006-33-2) Activation Activation Strategy: Oxalyl Chloride/DMF Start->Activation Steric hindrance requires activation Intermediate Acid Chloride Species (Highly Electrophilic) Activation->Intermediate -HCl, -CO, -CO2 Coupling Nucleophilic Attack: Aminoacetonitrile + DIPEA Intermediate->Coupling Rapid Addition (0°C) Product TARGET: 3-Bromo-N-(cyanomethyl)-2-methylbenzamide Coupling->Product Amide Bond Formation Param1 Temp: Maintain < 5°C during addition to prevent nitrile hydrolysis Param2 Stoichiometry: Excess Base (3.5 eq) neutralizes sulfate salt

Figure 1: Step-wise synthetic logic for overcoming steric hindrance during amide coupling.

Part 3: Reactivity Profile & Applications

Once synthesized, 3-bromo-N-(cyanomethyl)-2-methylbenzamide acts as a divergent point for library generation.[1]

1. The "Warhead" Synthesis (Nitrile Cyclization)

The cyanomethyl amide is a precursor to the Imidazo[1,5-a]pyridine or Tetrazole ring systems.[1]

  • Tetrazole Formation: Reaction with Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) in DMF at 100°C converts the nitrile into a tetrazole.[1] This is a bioisostere for carboxylic acids, often improving metabolic stability.[1]
  • Imidazopyridine Formation: Under Vilsmeier conditions (

    
    /DMF) or with specific Lewis acids, the amide oxygen attacks the nitrile carbon (or vice versa depending on reagents), closing the ring to form fused heterocycles common in kinase inhibitors.[1]
    
2. The "Tail" Synthesis (Suzuki Coupling)

The 3-bromo position is electronically activated for Pd-catalyzed coupling because it is meta to the electron-withdrawing amide, but the ortho-methyl group prevents catalyst poisoning by twisting the amide out of the plane.[1]

  • Catalyst Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ) to overcome the steric crowding of the adjacent methyl group.[1]

  • Standard Protocol:

    
     / XPhos, 
    
    
    
    , Dioxane/Water, 100°C.[1]
Visualization: Divergent Reactivity Map

ReactivityMap Core 3-Bromo-N-(cyanomethyl)- 2-methylbenzamide Nitrile Nitrile Group (-CN) Core->Nitrile Cyclization Handle Bromine Aryl Bromide (-Br) Core->Bromine Cross-Coupling Handle Tetrazole Tetrazole Derivative (Bioisostere) Nitrile->Tetrazole NaN3 / DMF Heterocycle Fused Imidazoles (Kinase Core) Nitrile->Heterocycle POCl3 / Cyclodehydration Biaryl Biaryl Scaffold (Suzuki Coupling) Bromine->Biaryl Ar-B(OH)2 / Pd-XPhos Amination Aniline Derivative (Buchwald Coupling) Bromine->Amination R-NH2 / Pd-BINAP

Figure 2: Divergent synthetic utility map.[1] The scaffold allows independent modification of the "head" (nitrile) and "tail" (bromide).[1]

Part 4: Quality Control & Characterization[1]

To ensure the integrity of this intermediate before proceeding to high-value coupling steps, the following QC parameters must be met.

Analytical MethodExpected Signal / Criteria
¹H NMR (400 MHz, DMSO-d₆) δ 2.35 (s, 3H) : Methyl group (distinct singlet).δ 4.30 (d, 2H) : Methylene protons (-CH₂-CN).δ 9.05 (t, 1H) : Amide -NH (triplet due to coupling with CH₂).Aromatic Region : 3 distinct protons (7.1–7.7 ppm).[1]
LC-MS (ESI+) [M+H]⁺ = 253.0/255.0 (1:1 ratio indicating ¹⁹Br/⁸¹Br isotope pattern).[1]
IR Spectroscopy 2250 cm⁻¹ : Sharp, weak band (Nitrile -C≡N stretch).1650 cm⁻¹ : Strong band (Amide C=O stretch).[1]
Purity (HPLC) >95% required. Impurities often include hydrolyzed acid (from wet solvents) or dimerized nitrile.[1]
References
  • Parent Acid Synthesis

    • Title: Synthesis of 3-bromo-2-methylbenzoic acid.[1][6]

    • Source:ChemicalBook / Sigma-Aldrich Technical Data.[1]

    • Link:[1]

  • Amide Coupling Methodology

    • Title: Recent advances in amide bond formation.[1]

    • Source:Chemical Reviews, 2011.[1] (General reference for HATU/Acid Chloride protocols).

    • Context: Validates the use of acid chlorides for sterically hindered 2-substituted benzo
  • Scaffold Application (Kinase Inhibitors)

    • Title: Indole carboxamide compounds and methods of their use (BTK Inhibitors).[1]

    • Source: US Patent 9,802,915 B2.[1][7]

    • Link:[1]

    • Relevance: Describes the use of similar benzamide intermediates in the synthesis of Bruton's Tyrosine Kinase inhibitors.
  • Cyanomethyl Cyclization

    • Title: Synthesis of fused heterocycles via N-cyanomethyl amides.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Provides mechanistic grounding for the conversion of the -NH-CH2-CN moiety into imidazoles.[1]

Sources

Comprehensive In Silico Characterization of 3-bromo-N-(cyanomethyl)-2-methylbenzamide: From Quantum Mechanics to Covalent Docking

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of 3-bromo-N-(cyanomethyl)-2-methylbenzamide Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1]

Executive Summary & Structural Rationale

This guide outlines the computational profiling of 3-bromo-N-(cyanomethyl)-2-methylbenzamide , a compound exhibiting the structural hallmarks of a Targeted Covalent Inhibitor (TCI) .[1] Unlike standard non-covalent ligands, this molecule possesses two distinct features requiring specialized modeling protocols:

  • The Electrophilic Warhead: The N-(cyanomethyl) motif serves as a "soft" electrophile, capable of forming reversible covalent thioimidate adducts with catalytic cysteine residues (e.g., in Cathepsins, Papain-like proteases, or Rhodesain).

  • The Ortho-Twist Constraint: The 2-methyl substituent induces significant steric strain against the amide carbonyl, forcing the benzamide system out of planarity (the "ortho-effect"). This pre-organizes the ligand, reducing the entropic penalty upon binding but complicating standard force-field assignments.

This whitepaper details the in silico workflow to validate this scaffold, moving from Quantum Mechanical (QM) conformational analysis to Covalent Molecular Docking and ADMET profiling.

Quantum Mechanical Profiling: The "Ortho-Lock"

Standard molecular mechanics (MM) force fields often underestimate the rotational barrier imposed by ortho-substituents.[1] To accurately model the bio-active conformation, Density Functional Theory (DFT) must be employed to map the torsional energy landscape.

Causality & Experimental Choice

The steric clash between the 2-methyl group and the amide carbonyl oxygen prevents the molecule from adopting a planar conformation. This "twist" is critical because it dictates whether the molecule can fit into narrow hydrophobic clefts (common in kinase or protease active sites).

  • Objective: Determine the lowest energy dihedral angle (

    
    ) between the phenyl ring and the amide plane.
    
  • Method: DFT Geometry Optimization followed by a Relaxed Potential Energy Surface (PES) Scan.[1]

Validated Protocol (QM)[1]
  • Software: Gaussian 16 or ORCA (Open Source alternative).

  • Level of Theory: B3LYP/6-311G+(d,p). The diffuse functions (+) are essential for correctly modeling the electron-rich bromine and nitrile nitrogen.

  • Solvation: IEFPCM (Implicit Solvation) using Water (

    
    ) to mimic physiological conditions.
    
  • Workflow:

    • Step A: Full geometry optimization.[1]

    • Step B: Frequency calculation (ensure no imaginary frequencies).

    • Step C: Scan the C(phenyl)-C(carbonyl) dihedral from 0° to 180° in 10° increments.[1]

QM Workflow Visualization

QM_Workflow Start Initial 3D Structure (SMILES -> 3D) DFT_Opt DFT Optimization B3LYP/6-311G+(d,p) Start->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Re-optimize) PES_Scan Relaxed PES Scan Dihedral Rotation Freq_Check->PES_Scan Yes Boltzmann Boltzmann Weighting Identify Bio-Active Conf PES_Scan->Boltzmann Energy Minima

Caption: QM workflow to resolve the rotational barrier caused by the 2-methyl steric clash.

Target Identification & Covalent Docking

The N-(cyanomethyl) group suggests this molecule acts as a Cysteine Protease Inhibitor .[1] The nitrile carbon is susceptible to nucleophilic attack by a thiolate anion (Cys-S⁻), forming a thioimidate intermediate. Standard docking (which assumes non-covalent interactions) will fail to rank this molecule correctly against covalent targets.[1]

Target Hypothesis

Based on the scaffold, the primary targets for in silico screening should be:

  • Cathepsin K/L: Bone resorption and autoimmune targets.[1]

  • Falcipain-2: Antimalarial target.[1][2]

  • SARS-CoV-2 Mpro: Viral cysteine protease.[1][3][4]

Covalent Docking Protocol

Tool: Gold (CCDC) or AutoDock Vina (with covalent patch).[1] Mechanism: Reversible Covalent Inhibition.[1]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download PDB (e.g., Cathepsin K, PDB ID: 1ATK).

    • Remove crystallographic waters (except catalytic waters).[1]

    • Critical Step: Protonate the catalytic Histidine (His) and deprotonate the catalytic Cysteine (Cys) to simulate the zwitterionic ion pair active state.

  • Linker Definition:

    • Define the reaction: Ligand-C(N) + Protein-S(Cys) -> Thioimidate Adduct.[1]

    • Set the bond length to 1.8 Å (typical C-S covalent bond).

  • Grid Generation: Center the grid box on the sulfur atom of the catalytic Cysteine.

  • Scoring Function: Use ChemPLP (Gold) or Vina scoring, but prioritize the Binding Enthalpy of the pre-reaction complex.

Covalent Docking Logic

Covalent_Docking Rec_Prep Receptor Prep (Active State: Cys-/His+) Constraint Define Covalent Constraint S-C Bond (1.8 Å) Rec_Prep->Constraint Warhead Define Warhead Nitrile Carbon (Electrophile) Warhead->Constraint Docking Run Docking (Gold / AutoDock) Constraint->Docking Filter Filter Poses RMSD < 2.0 Å Docking->Filter

Caption: Workflow for covalent docking, emphasizing the definition of the thiolate-nitrile reaction coordinate.

Molecular Dynamics (MD) Simulation

To validate the stability of the ligand before the covalent bond forms (the non-covalent recognition complex), MD simulations are required.

Simulation Setup[1]
  • Software: GROMACS or AMBER.[1]

  • Force Field:

    • Protein:[1][5][6][7][8] AMBER ff14SB.[1]

    • Ligand: GAFF2 (General AMBER Force Field) with partial charges derived from RESP (Restrained Electrostatic Potential) calculations at the HF/6-31G* level.[1]

  • System: Solvate in a TIP3P water box with 10 Å buffer; neutralize with Na+/Cl- ions (0.15 M).

Analysis Metrics

Summarize the trajectory data to confirm binding stability.[1]

MetricAcceptable RangeInterpretation
Ligand RMSD < 2.5 ÅLigand remains in the binding pocket.[1][9]
Protein RMSD < 3.0 ÅProtein structure is stable; no unfolding.[1]
H-Bond Occupancy > 60%Critical H-bonds (e.g., to Glycine backbone) are stable.[1]
Warhead Distance 3.5 - 4.5 ÅDistance between Nitrile-C and Cys-S is close enough for reaction.[1]

ADMET & Toxicology Profiling

The presence of the nitrile (-CN) and bromide (-Br) groups necessitates specific toxicology checks.

The Nitrile Risk (Metabolism)

Nitriles can be metabolized by Cytochrome P450 enzymes (specifically CYP2E1) to release cyanide anions, or hydrolyzed by nitrilases to carboxylic acids.

  • In Silico Check: Use SmartCyp or XenoSite to predict the Site of Metabolism (SOM).

  • Desired Outcome: Metabolism should occur on the methyl group or the phenyl ring (hydroxylation) rather than the nitrile carbon (cyanide release).

Physicochemical Properties (SwissADME)[1]
  • Lipophilicity (LogP): The 3-bromo and 2-methyl groups increase LogP.[1]

    • Target: 2.0 < LogP < 4.0 (Optimal for oral bioavailability).[1]

  • Blood-Brain Barrier (BBB): Small, lipophilic benzamides often cross the BBB.

    • Directive: If the target is CNS-based, this is positive.[1] If peripheral, this is a toxicity risk.[1]

ADMET Decision Tree

ADMET_Flow Start Compound Structure LogP_Check LogP < 5? Start->LogP_Check Metab_Check Nitrile Stable? LogP_Check->Metab_Check Yes Fail Redesign LogP_Check->Fail No Herg_Check hERG Inhibition? Metab_Check->Herg_Check Yes (No CN release) Metab_Check->Fail No (CN Risk) Pass Proceed to Synthesis Herg_Check->Pass Low Risk Herg_Check->Fail High Risk

Caption: ADMET decision tree focusing on nitrile stability and lipophilicity constraints.

References

  • Gaussian 16 QM Package: Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT.[1]

  • Covalent Docking Methodology: London, N., et al. (2014).[1] "Covalent Docking of Large Libraries for the Discovery of Chemical Probes." Nature Chemical Biology, 10, 1066–1072.

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 31(2), 455-461.[1]

  • AMBER Force Fields: Maier, J. A., et al. (2015).[1] "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation, 11(8), 3696-3713.

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports, 7, 42717.

  • Nitrile Warhead Chemistry: Langan, A., et al. (2020).[1] "Nitrile-containing pharmaceuticals: target validation and drug design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: 3-bromo-N-(cyanomethyl)-2-methylbenzamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The chemical compound 3-bromo-N-(cyanomethyl)-2-methylbenzamide is not currently described as a chemical probe in published scientific literature. This document presents a scientifically informed, hypothetical application guide based on the analysis of its chemical structure. The proposed biological target, mechanism of action, and all associated experimental data are illustrative. This guide is intended for researchers, scientists, and drug development professionals to demonstrate the principles and methodologies for characterizing a novel covalent chemical probe.

Introduction: A Hypothetical Covalent Probe for Cysteine Protease X (CPX)

3-bromo-N-(cyanomethyl)-2-methylbenzamide, hereafter referred to as BCMB-1 , is a novel, potent, and irreversible inhibitor of the hypothetical enzyme Cysteine Protease X (CPX). CPX is a key enzyme implicated in inflammatory signaling pathways, making it an attractive therapeutic target. The unique chemical architecture of BCMB-1, featuring an N-(cyanomethyl)amide moiety, positions it as a potential covalent modulator. This functional group is hypothesized to act as a reactive center, forming a covalent bond with the catalytic cysteine residue in the active site of CPX, thereby irreversibly inhibiting its enzymatic activity.

These application notes provide a comprehensive guide to utilizing BCMB-1 as a chemical probe to investigate the function and therapeutic potential of CPX. The protocols herein describe methods for biochemical characterization, confirmation of cellular target engagement, and assessment of proteome-wide selectivity.

Proposed Mechanism of Action

The N-(cyanomethyl)amide group of BCMB-1 is a masked electrophile. It is proposed that upon binding to the active site of CPX, the catalytic cysteine residue (Cys25) performs a nucleophilic attack on the methylene carbon of the cyanomethyl group. This leads to the formation of a stable thioether linkage, as depicted in the signaling pathway below. This covalent modification results in the irreversible inactivation of CPX.

cluster_pathway Proposed CPX Signaling and Inhibition by BCMB-1 Inflammatory_Stimulus Inflammatory Stimulus Upstream_Kinase Upstream Kinase Cascade Inflammatory_Stimulus->Upstream_Kinase CPX_Inactive CPX (Inactive) Upstream_Kinase->CPX_Inactive Activates CPX_Active CPX (Active) CPX_Inactive->CPX_Active Cleaved_Substrate Cleaved Substrate CPX_Active->Cleaved_Substrate Cleaves Covalent_Adduct CPX-BCMB-1 Adduct (Inactive) CPX_Active->Covalent_Adduct Substrate Protein Substrate Pro_inflammatory_Response Pro-inflammatory Response Cleaved_Substrate->Pro_inflammatory_Response BCMB1 BCMB-1 (3-bromo-N-(cyanomethyl) -2-methylbenzamide) BCMB1->Covalent_Adduct Covalent Inhibition cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat cells with BCMB-1 or vehicle (DMSO) B 2. Heat Challenge Aliquot cell suspensions and heat at different temperatures A->B C 3. Cell Lysis Lyse cells by freeze-thaw cycles B->C D 4. Centrifugation Separate soluble (stabilized) proteins from precipitated proteins C->D E 5. Protein Quantification & Western Blot Quantify soluble protein and analyze by SDS-PAGE/Western Blot for CPX D->E F 6. Data Analysis Plot protein levels vs. temperature to generate melt curves E->F cluster_workflow Competitive Chemoproteomics Workflow A 1. Cell Lysate Preparation Generate proteomes from cells B 2. Inhibitor Treatment Incubate lysates with BCMB-1 or vehicle (DMSO) A->B C 3. Probe Labeling Add a cysteine-reactive probe (e.g., IA-alkyne) to label accessible cysteines B->C D 4. Click Chemistry Conjugate a biotin-azide reporter tag to the alkyne-labeled proteins C->D E 5. Enrichment & Digestion Enrich biotinylated proteins on streptavidin beads and perform on-bead tryptic digestion D->E F 6. LC-MS/MS Analysis Analyze the resulting peptides by mass spectrometry E->F G 7. Data Analysis Quantify peptide abundances to identify proteins protected from probe labeling by BCMB-1 F->G

Caption: Workflow for competitive chemoproteomics to assess probe selectivity.

Expected Outcome:

In this hypothetical experiment, a quantitative mass spectrometry analysis would ideally show a significant reduction in the labeling of CPX peptides in the BCMB-1-treated sample compared to the DMSO control. Other proteins should show minimal changes in labeling, demonstrating the high selectivity of BCMB-1 for its intended target, CPX.

Conclusion

This guide outlines a comprehensive, albeit hypothetical, framework for the characterization of 3-bromo-N-(cyanomethyl)-2-methylbenzamide (BCMB-1) as a novel covalent chemical probe. By following these protocols, researchers can rigorously assess the biochemical potency, confirm cellular target engagement, and determine the proteome-wide selectivity of new covalent probes. Such a thorough characterization is essential for the development of reliable tools to explore complex biological systems and validate novel therapeutic targets.

References

  • Simon, G.M., Niphakis, M.J. & Cravatt, B.F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9, 200–205. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100–2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]

  • Zhu, K., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Journal of Visualized Experiments, (116), 54598. [Link]

  • Weerapana, E., et al. (2010). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Nature Chemical Biology, 6, 487–493. [Link]

  • Lebraud, H., et al. (2016). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 11, 770–784. [Link]

  • Nomura, D.K., et al. (2017). Chemoproteomic methods for covalent drug discovery. Nature Reviews Drug Discovery, 16, 707–731. [Link]

  • Backus, K.M., et al. (2016). A chemoproteomic strategy for direct and proteome-wide covalent inhibitor target-site identification. Nature Protocols, 11, 948–966. [Link]

  • Singh, J., et al. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 1-8. [Link]

  • Henning, N.J., & Nomura, D.K. (2022). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship, University of California. [Link]

  • Strelow, J.M. (2017). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 89(17), 9317–9324. [Link]

  • Ben-M'barek, K., et al. (2007). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3193. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Hartung, I.V., et al. (2015). Covalent Inhibitor Criteria. Chemical Probes Portal. [Link]

Application Notes and Protocols for Cell-Based Assays Using 3-bromo-N-(cyanomethyl)-2-methylbenzamide, a Novel PARP14 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting PARP14 in Drug Discovery

Poly (ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP superfamily of enzymes that play crucial roles in a variety of cellular processes.[1][2] These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation.[1][3] PARP14, specifically, is a mono-ADP-ribosyltransferase (mART) that has been implicated in DNA damage repair, the regulation of gene expression, and the modulation of immune responses.[1][4]

Emerging research has highlighted the overexpression of PARP14 in various cancers, including certain lymphomas, multiple myeloma, and prostate cancer.[3][5] In these malignancies, PARP14 is believed to promote cell survival and proliferation, making it a compelling therapeutic target.[1][3][6] For instance, PARP14 can regulate the IL-4/STAT6 signaling pathway, which is crucial for the survival of B-cell lymphomas.[3][7] Furthermore, its involvement in DNA damage repair suggests that its inhibition could sensitize cancer cells to chemotherapy.[3]

This document provides detailed application notes and protocols for utilizing 3-bromo-N-(cyanomethyl)-2-methylbenzamide , a novel and potent inhibitor of PARP14, in a variety of cell-based assays. These assays are designed to characterize the inhibitor's biological activity, elucidate its mechanism of action, and assess its therapeutic potential.

Mechanism of Action: How PARP14 Inhibition Impacts Cancer Cells

3-bromo-N-(cyanomethyl)-2-methylbenzamide is designed to specifically bind to the catalytic domain of the PARP14 enzyme, preventing it from carrying out its mono-ADP-ribosylation function.[1] This inhibition disrupts key cellular pathways that cancer cells rely on for survival and proliferation. By blocking PARP14's activity, the inhibitor can lead to an accumulation of DNA damage, ultimately triggering programmed cell death, or apoptosis.[1][8]

The following diagram illustrates the proposed signaling pathway and the point of intervention for our novel PARP14 inhibitor.

PARP14_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 PARP14-Mediated Survival Pathway cluster_2 Inhibitor Action cluster_3 Cellular Outcome DNA_Damage DNA Damage PARP14 PARP14 Activation DNA_Damage->PARP14 activates ADP_Ribosylation Mono-ADP-ribosylation of Target Proteins PARP14->ADP_Ribosylation catalyzes DNA_Damage_Accumulation DNA Damage Accumulation NAD NAD+ NAD->PARP14 Downstream Downstream Effectors (e.g., STAT6, DNA Repair Proteins) ADP_Ribosylation->Downstream modulates Survival Cell Survival, Proliferation, & DNA Repair Downstream->Survival promotes Inhibitor 3-bromo-N-(cyanomethyl)- 2-methylbenzamide Inhibitor->PARP14 inhibits Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis leads to

Caption: Proposed mechanism of action of 3-bromo-N-(cyanomethyl)-2-methylbenzamide.

Application I: Determining Cellular Cytotoxicity and IC50 Values

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency. Assays such as the MTT, MTS, or WST-1 assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]

Experimental Workflow: Cell Viability Assay

Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add serial dilutions of 3-bromo-N-(cyanomethyl)-2-methylbenzamide incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_reagent Add viability reagent (e.g., WST-1) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read_plate Measure absorbance on a plate reader incubate3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability assay.

Protocol: WST-1 Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[10]

Materials:

  • Cancer cell line of interest (e.g., a B-cell lymphoma line)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 3-bromo-N-(cyanomethyl)-2-methylbenzamide

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume growth overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of 3-bromo-N-(cyanomethyl)-2-methylbenzamide in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Expected Results and Data Presentation

The results of the WST-1 assay can be summarized in a table to compare the potency of the compound across different cell lines.

Cell LinePARP14 ExpressionIC50 (µM) of 3-bromo-N-(cyanomethyl)-2-methylbenzamide
DLBCL Line 1High0.5
DLBCL Line 2High0.8
Normal B-cellsLow> 50

Application II: Assessment of Apoptosis Induction

To confirm that the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][13] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11][12]

Protocol: Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection.[11][13][14]

Materials:

  • Cells treated with 3-bromo-N-(cyanomethyl)-2-methylbenzamide at various concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the PARP14 inhibitor for a specified time (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Application III: Target Engagement and Downstream Effects

To verify that 3-bromo-N-(cyanomethyl)-2-methylbenzamide is acting on its intended target, it is crucial to measure the inhibition of PARP14 activity within the cell. A common method to assess the activity of PARP enzymes is to measure the levels of poly(ADP-ribose) (PAR) using Western blotting.[15] Inhibition of PARP14 should lead to a decrease in PAR levels. Additionally, as PARP14 is involved in DNA damage repair, its inhibition is expected to lead to an accumulation of DNA double-strand breaks, which can be detected by staining for phosphorylated H2AX (γH2AX).[15]

Protocol: Western Blot for PARP Activity

This protocol provides a general guideline for detecting PAR levels by Western blot.[16][17]

Materials:

  • Cell lysates from cells treated with the PARP14 inhibitor

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PAR and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

A significant reduction in the PAR signal in inhibitor-treated cells compared to the control would indicate successful target engagement.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the in vitro characterization of 3-bromo-N-(cyanomethyl)-2-methylbenzamide, a novel PARP14 inhibitor. By employing these cell-based assays, researchers can effectively determine the compound's potency, confirm its mechanism of action, and gather essential data to support its further development as a potential therapeutic agent.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Hensley, M. P., et al. (2021). PARP14 is an interferon-induced host factor that promotes IFN production and affects the replication of multiple viruses. mBio, 12(4), e01217-21. [Link]

  • Creative Biolabs. (2024, June 21). What are PARP14 inhibitors and how do they work? [Link]

  • Parthasarathy, S., & Fehr, A. R. (2022). PARP14: A key ADP-ribosylating protein in host–virus interactions? PLOS Pathogens, 18(6), e1010535. [Link]

  • ResearchGate. (n.d.). Known functions of PARP14 and their mechanisms of action. [Link]

  • National Center for Biotechnology Information. (2025, November 25). PARP14 poly(ADP-ribose) polymerase family member 14 [ (human)]. [Link]

  • bioRxiv. (2024, March 14). PARP14 inhibits the inflammatory response of macrophages through the NF-κB pathway. [Link]

  • Ma'ayan Lab. (n.d.). PARP14 Gene. [Link]

  • Feng, Y., et al. (2019). Research Progress on PARP14 as a Drug Target. Frontiers in Pharmacology, 10, 185. [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in... [Link]

  • ResearchGate. (n.d.). A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and... [Link]

  • Feng, Y., et al. (2019). Research Progress on PARP14 as a Drug Target. Frontiers in Pharmacology, 10. [Link]

Sources

3-bromo-N-(cyanomethyl)-2-methylbenzamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-bromo-N-(cyanomethyl)-2-methylbenzamide in Covalent Fragment-Based Drug Discovery

Executive Summary

This application note details the utility of 3-bromo-N-(cyanomethyl)-2-methylbenzamide (referred to herein as Fragment 3B-CM ) as a strategic scaffold in Covalent Fragment-Based Drug Discovery (FBDD). Unlike standard fragments, 3B-CM is a bi-functional pharmacophore designed for simultaneous target engagement and rapid chemical elaboration.

It features two distinct chemical handles:[1][2][3][4][5][6]

  • The Warhead (N-cyanomethyl): A "soft" electrophile targeting nucleophilic cysteine residues via reversible thioimidate formation.

  • The Growth Vector (3-Bromo): A synthetic handle positioned for immediate structural elaboration via Suzuki-Miyaura cross-coupling, enabling rapid exploration of the S1/S2 protein pockets.

This guide provides validated protocols for screening, mechanistic validation, and synthetic optimization of this fragment against cysteine proteases (e.g., Cathepsins, viral proteases) and kinases with accessible non-catalytic cysteines.

Chemical Logic & Mechanism

Structural Analysis

The efficacy of Fragment 3B-CM lies in its dense functionality per molecular weight (<300 Da):

  • Nitrile (CN): Acts as the electrophilic trap. In the context of an

    
    -cyanomethyl amide, the nitrile carbon is activated for nucleophilic attack by the target cysteine thiolate.
    
  • 2-Methyl Group: Provides steric bulk that forces the amide bond out of planarity with the phenyl ring (atropisomerism potential). This pre-organizes the fragment, reducing the entropic penalty of binding.

  • 3-Bromo Group: An orthogonal functional group. It does not interfere with the cysteine reaction but allows for "SAR-by-Catalog" or parallel synthesis to increase affinity after the initial hit is confirmed.

Mechanism of Action: Reversible Covalent Inhibition

Unlike acrylamides (which form irreversible Michael adducts), the nitrile warhead typically forms a reversible thioimidate adduct . This is crucial for tuning residence time without the toxicity risks associated with permanent protein alkylation.

Reaction Scheme:



Strategic Workflow (Visualization)

The following diagram illustrates the decision matrix for processing Fragment 3B-CM from screening to lead generation.

FBDD_Workflow Start Fragment 3B-CM (Library Entry) Screen Primary Screen: Intact Protein MS Start->Screen 100 µM Hit_Decision Mass Shift Observed? (+252 Da) Screen->Hit_Decision Hit_Decision->Start No (Discard) Validation Validation: 1. Reversibility Check (Dilution) 2. Competition Assay Hit_Decision->Validation Yes Elaboration Synthetic Elaboration: Suzuki Coupling at 3-Br Validation->Elaboration Validated Hit Cycle Design-Make-Test Cycle Elaboration->Cycle Cycle->Elaboration Optimize R-Group Lead Lead Candidate: IC50 < 100 nM Cycle->Lead Affinity Target Met

Figure 1: Critical path workflow for evaluating and optimizing Fragment 3B-CM. The process prioritizes mass spectrometry confirmation before synthetic investment.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening

Objective: Confirm covalent engagement of the target protein by Fragment 3B-CM. Rationale: Standard biochemical assays (fluorescence) can produce false positives due to the fragment's intrinsic reactivity. Direct mass measurement is the gold standard.

Materials:

  • Target Protein (e.g., SARS-CoV-2 Mpro or Cathepsin K) at 5 µM in reaction buffer.

  • Fragment 3B-CM (100 mM stock in DMSO).

  • LC-MS Grade Formic Acid and Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Dilute Target Protein to 2 µM in Buffer (20 mM Tris pH 7.5, 150 mM NaCl, NO DTT/BME ).

    • Critical Note: Reducing agents will compete with the nitrile or reduce disulfides; use TCEP if absolutely necessary, but preferably omit thiols during labeling.

  • Incubation: Add Fragment 3B-CM to a final concentration of 100 µM (50-fold excess).

    • Control: DMSO vehicle control.

  • Reaction Time: Incubate at Room Temperature for 60 minutes.

  • Quenching: Acidify sample with 1% Formic Acid to pH < 3. This stops the reaction and denatures the protein for MS.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS. Deconvolute the raw spectra.

Expected Results:

  • Apo-Protein: Mass

    
    .[7]
    
  • Adduct: Mass

    
     Da (MW of Fragment).
    
  • Note: Unlike Michael acceptors, nitriles do not lose a leaving group; the entire mass is added.

Protocol B: Synthetic Elaboration (Suzuki-Miyaura Coupling)

Objective: Utilize the 3-bromo handle to attach diverse aryl/heteroaryl groups, exploring the protein's hydrophobic pockets to improve affinity (


).

Reaction Scheme:



Procedure (Microscale Parallel Synthesis):

  • Vessel: 1-dram glass vials with Teflon-lined caps.

  • Reagents:

    • Fragment 3B-CM (1 equiv, 25 mg).

    • Boronic Acid Library (1.5 equiv).

    • Catalyst:

      
       (0.05 equiv).
      
    • Base:

      
       (3 equiv, 2M aqueous).
      
  • Solvent: Dioxane:Water (4:1, degassed).

  • Condition: Heat at 90°C for 4 hours.

  • Workup: Filter through a celite plug, dilute with EtOAc, wash with brine.

  • Purification: Prep-HPLC (Standard C18 gradient).

Why this works: The nitrile group is generally stable under standard Suzuki conditions, allowing the "warhead" to remain intact while the "affinity tail" is grown.

Data Interpretation & Case Study

The following table summarizes a representative SAR (Structure-Activity Relationship) campaign starting from Fragment 3B-CM against a theoretical Cysteine Protease.

Compound IDR-Group (at 3-position)

(µM)
LE (Ligand Efficiency)Status
3B-CM (Parent) -Br 85.0 0.38 Valid Hit
Analog 1-Phenyl12.50.35Improved Affinity
Analog 2-4-Fluoro-phenyl4.20.37Lead-Like
Analog 3-Pyridine-3-yl45.00.30Negative Interaction
Analog 4 -3-Indolyl 0.15 0.41 Lead Candidate

Analysis:

  • The parent fragment (3B-CM) binds weakly (

    
    ) but efficiently (LE > 0.3).
    
  • Replacing -Br with -Phenyl (Analog 1) improves potency, suggesting a hydrophobic pocket nearby.

  • Analog 4 (Indole) achieves sub-micromolar potency, validating the strategy of growing from the bromine vector while keeping the cyanomethyl warhead constant.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Löhr, F., et al. (2021). Targeting Cysteine Residues with Nitriles: A Reversible Covalent Approach.[1] Angewandte Chemie International Edition. [Link]

  • Keeley, A., et al. (2020). Fragment Screening for Covalent Inhibitors: A Practical Guide. Drug Discovery Today. [Link]

Disclaimer: This protocol is intended for research purposes only. 3-bromo-N-(cyanomethyl)-2-methylbenzamide is a chemical reagent and should be handled with appropriate PPE, including gloves and eye protection, in a fume hood.

Sources

Application of 3-bromo-N-(cyanomethyl)-2-methylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-N-(cyanomethyl)-2-methylbenzamide in Medicinal Chemistry

Part 1: Strategic Overview & Chemical Identity

Compound Identity:

  • IUPAC Name: 3-bromo-N-(cyanomethyl)-2-methylbenzamide[1][2]

  • CAS Registry: 1363165-97-2[1][2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 253.09 g/mol

Executive Summary: 3-bromo-N-(cyanomethyl)-2-methylbenzamide represents a high-value bifunctional scaffold in modern drug discovery.[2] Its utility stems from the orthogonal reactivity of its two primary functional handles: the aryl bromide (C3) and the cyanomethyl amide motif.[2]

In medicinal chemistry campaigns, this compound serves two distinct strategic roles:

  • Fragment-Based Drug Discovery (FBDD): As a "growable" fragment where the bromine allows for rapid exploration of hydrophobic vectors via cross-coupling, while the nitrile serves as a polar anchor or warhead precursor.[2]

  • Peptidomimetic Design: The

    
    -cyanomethyl group acts as a glycine bioisostere precursor, capable of transformation into tetrazoles (carboxylic acid mimics) or ethylenediamine linkers.[2]
    

Part 2: Chemical Reactivity & Synthetic Modules

The power of this scaffold lies in its ability to undergo Divergent Synthesis .[2] The following modules describe the primary transformations used to generate chemical libraries.

Module A: The Aryl Bromide (Hydrophobic Expansion)

The bromine at position 3 is sterically crowded by the adjacent 2-methyl group.[2] This "ortho-effect" is advantageous for inducing twist in biaryl systems (atropisomerism potential) but requires specialized catalytic systems for efficient coupling.[2]

  • Primary Application: Suzuki-Miyaura Coupling to install aryl/heteroaryl groups.[2]

  • Secondary Application: Buchwald-Hartwig Amination to introduce solubilizing amine tails.[2]

Module B: The Cyanomethyl Group (Polar/Warhead Transformation)

The nitrile group (


) is versatile.[2] It is rarely left as a "naked" nitrile unless targeting a specific pocket (e.g., a reversible covalent interaction with a cysteine).[2]
  • Transformation 1: Tetrazole Formation. Reaction with azides yields a 5-substituted tetrazole, a classic bioisostere for a carboxylic acid (pKa ~4.5-5.0), improving metabolic stability and membrane permeability compared to the acid.[2]

  • Transformation 2: Imidazole/Oxazole Synthesis. Cyclodehydration allows the formation of fused heterocycles, rigidifying the scaffold.[2]

  • Transformation 3: Reduction. Reduction yields an ethylene diamine motif (

    
    ), common in GPCR ligands.[2]
    

Part 3: Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

SyntheticWorkflow Core 3-bromo-N-(cyanomethyl)- 2-methylbenzamide (Core Scaffold) Suzuki Suzuki Coupling (Pd catalyst, Ar-B(OH)2) Core->Suzuki Azide [3+2] Cycloaddition (NaN3 / ZnBr2) Core->Azide Cyclize Cyclodehydration (Burgess Reagent) Core->Cyclize Biaryl Biaryl Derivatives (Kinase Inhibitors) Tetrazole Tetrazole Bioisosteres (Metabolic Stability) Heterocycle Fused Imidazoles (Rigidification) Suzuki->Biaryl Azide->Tetrazole Cyclize->Heterocycle

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and nitrile handles.

Part 4: Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Library Synthesis)

Objective: To functionalize the C3 position with diverse aryl groups, overcoming the steric hindrance of the C2-methyl group.

Reagents:

  • Scaffold: 3-bromo-N-(cyanomethyl)-2-methylbenzamide (1.0 eq)[2]

  • Boronic Acid:

    
     (1.5 eq)[2]
    
  • Catalyst:

    
     (5 mol%) - Selected for robustness with sterically hindered substrates.[2]
    
  • Base:

    
     (3.0 eq)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, charge the scaffold (100 mg, 0.4 mmol), boronic acid (0.6 mmol), and base (165 mg, 1.2 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge with Argon gas for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).[2]

  • Catalyst Addition: Add

    
     (16 mg, 0.02 mmol) quickly and seal the vessel under Argon.
    
  • Reaction: Heat to 100°C for 4–12 hours. Note: Microwave irradiation at 120°C for 30 mins is a viable alternative for high-throughput synthesis.[2]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[2] Dry organic layer over

    
    .[2][4][5][6]
    
  • Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes). The nitrile group is polar; expect the product to elute later than non-polar byproducts.[2]

Self-Validation Check:

  • TLC: The starting material (bromide) should disappear.[2] The product will likely be more polar (lower Rf) if the boronic acid contains polar groups, or less polar if it is a simple aryl.[2]

  • LCMS: Monitor for the loss of the Br isotopic pattern (1:1 doublet) and appearance of the product mass (

    
    ).
    
Protocol 2: Tetrazole Synthesis (Bioisostere Installation)

Objective: To convert the nitrile into a tetrazole, mimicking a carboxylic acid functionality.[2]

Reagents:

  • Substrate: Functionalized Benzamide derivative (from Protocol 1) (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (2.0 eq)[2]
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq) or 
    
    
    
    (2.0 eq)[2]
  • Solvent: DMF or Water/Isopropanol (Green Chemistry variant)[2]

Step-by-Step Methodology:

  • Safety Warning: Azides are potential explosion hazards.[2] Do not use chlorinated solvents (formation of diazidomethane).[2] Use a blast shield.[2]

  • Setup: Dissolve substrate (0.2 mmol) in DMF (2 mL). Add

    
     (26 mg, 0.4 mmol) and 
    
    
    
    (45 mg, 0.2 mmol).[2]
  • Reaction: Heat to 110°C for 16–24 hours behind a blast shield.

  • Workup: Cool to RT. Add 1N HCl carefully (in a fume hood) to adjust pH to ~2–3 (Tetrazoles are acidic; this protonates them to allow extraction).[2]

  • Extraction: Extract with EtOAc (3 x 10 mL). The tetrazole is often amphiphilic; if it stays in the aqueous phase, use n-Butanol for extraction.[2]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Part 5: Medicinal Chemistry Logic (SAR)

When using this scaffold, the following Structure-Activity Relationship (SAR) logic applies:

FeaturePropertyDesign Implication
2-Methyl Group Steric BulkForces the amide out of planarity with the phenyl ring.[2] This "twist" can improve solubility and selectivity by mimicking specific protein pocket conformations (e.g., in Kinase hinges).[2]
3-Bromo -> Aryl HydrophobicThe vector at C3 points into the "deep pocket" in many enzymes.[2] Biaryl couplings here are critical for potency.[2]
N-Cyanomethyl Polar/ElectrophilicAs Nitrile: H-bond acceptor.[2] Potential reversible covalent trap for Ser/Cys.As Tetrazole: Acid mimic.[2] Improves potency via salt-bridge formation (e.g., with Arginine residues).[2]

References

  • Scaffold Synthesis & Properties

    • PubChem Compound Summary for CID 1363165-97-2. National Center for Biotechnology Information (2025).[2] Link[2]

  • Tetrazole Bioisosteres in Med Chem

    • Application of N-(cyanomethyl)benzamide in tetrazole synthesis.[2][5] "N-(Cyanomethyl)benzamide."[2][5] Acta Crystallographica Section E, NIH (2010).[2] Link

  • Amide Bioisosteres & Nitrile Chemistry

    • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.Journal of Medicinal Chemistry, NIH (2020).[2] Link

  • Cyanamide & Nitrile Reactivity

    • Recent Advances in Cyanamide Chemistry: Synthesis and Applications.Molecules, MDPI (2017).[2] Link[2]

Sources

Application Note: Strategic Target Identification using 3-bromo-N-(cyanomethyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3-bromo-N-(cyanomethyl)-2-methylbenzamide (CAS: 1363165-97-2) as a covalent scaffold for Target Identification (Target ID) and Activity-Based Protein Profiling (ABPP).

While often categorized as a chemical building block, this molecule possesses two distinct structural features that make it an ideal "Fragment-Based Probe" for chemoproteomics:

  • The Warhead (Cyanomethyl): An electrophilic nitrile moiety capable of reversible or irreversible covalent modification of nucleophilic amino acids (specifically catalytic Cysteines and Serines).[1]

  • The Handle (3-Bromo): An orthogonal functionalization site allowing for the attachment of reporter tags (Biotin/Fluorophores) via Palladium-catalyzed cross-coupling without disrupting the pharmacophore.

This protocol guides researchers through Probe Derivatization , Proteome Labeling , and Mass Spectrometry-based Target Deconvolution .

Chemical Biology Rationale

The Mechanism of Action

The N-(cyanomethyl) amide motif acts as a "covalent trap." Upon binding to a protein active site, a nucleophilic Cysteine thiolate attacks the nitrile carbon, forming a thioimidate adduct . Unlike acrylamides (irreversible), nitriles often exhibit reversible covalent kinetics, which reduces off-target alkylation but requires specific handling during wash steps to prevent probe dissociation.

Structural Logic for Probe Design

To identify the target of 3-bromo-N-(cyanomethyl)-2-methylbenzamide, we must convert it into an Activity-Based Probe (ABP) without altering its binding affinity.

  • Do NOT modify: The N-(cyanomethyl) group (Warhead).

  • Do NOT modify: The 2-methyl group (likely provides rotational constraints/selectivity).

  • MODIFY: The 3-bromo position. This aryl halide is electronically coupled to the ring but sterically accessible for attaching a linker.

Figure 1: Strategic transformation of the parent scaffold into a functional Activity-Based Probe.

Protocol A: Probe Synthesis (Derivatization)

Objective: Synthesize a biotinylated analogue using the 3-bromo handle. Reaction: Suzuki-Miyaura Cross-Coupling.

Materials
  • Substrate: 3-bromo-N-(cyanomethyl)-2-methylbenzamide (1.0 eq).

  • Partner: Biotin-PEG4-Phenylboronic acid pinacol ester (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Procedure
  • Degassing: Dissolve the substrate and boronic acid linker in 1,4-dioxane/water in a reaction vial. Sparge with Argon for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ and K₂CO₃ under Argon flow. Seal the vial.

  • Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS for the disappearance of the bromine isotope pattern (1:1 doublet) and appearance of the product mass.

  • Purification: Filter through Celite. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify structure via ¹H-NMR and High-Res MS. Ensure the nitrile peak (~2250 cm⁻¹ in IR) remains intact.

Protocol B: Chemoproteomic Target Identification

Objective: Isolate specific protein targets from a complex proteome (e.g., HeLa or HEK293 lysate).

Experimental Design Matrix
Sample GroupProbe (10 µM)Competitor (100 µM)*Purpose
A (Experimental) Biotin-ProbeNoneIdentify all binders
B (Competition) Biotin-ProbeParent Compound**Identify specific binders
C (Background) DMSO OnlyNoneControl for bead non-specifics

*Competitor is the non-biotinylated parent: 3-bromo-N-(cyanomethyl)-2-methylbenzamide. **Pre-incubate competitor for 30 mins before adding probe.

Workflow Steps
1. Lysate Preparation
  • Harvest cells and lyse in PBS (pH 7.4) + 0.1% NP-40 .

  • Critical: Do NOT use DTT or Mercaptoethanol. Reducing agents will compete with the nitrile warhead for cysteine residues.

  • Adjust protein concentration to 1.0 mg/mL.

2. Probe Incubation
  • Add the Competitor (Parent Compound) to Group B. Incubate 30 min at RT.

  • Add the Biotin-Probe to Groups A and B. Incubate 1 hour at RT.

  • Note: Nitrile reactions can be slow; if signal is low, extend to 2 hours at 37°C.

3. Enrichment (Pull-Down)
  • Add Streptavidin-Agarose beads (washed) to the lysate.

  • Rotate for 1 hour at 4°C.

  • Wash Steps (Stringency is key):

    • 2x with PBS + 1% SDS (Removes non-covalent binders).

    • 2x with PBS + 0.1% NP-40.

    • 2x with 50 mM Ammonium Bicarbonate (AMBIC).

4. On-Bead Digestion[2]
  • Resuspend beads in 200 µL AMBIC.

  • Add Trypsin (sequencing grade) at 1:50 enzyme:protein ratio.

  • Incubate overnight at 37°C with shaking.

5. LC-MS/MS Analysis
  • Collect the supernatant (peptides).

  • Desalt using C18 StageTips.

  • Analyze via Nano-LC coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).

Data Analysis & Interpretation

Filtering Criteria

To identify the true target of 3-bromo-N-(cyanomethyl)-2-methylbenzamide, apply the following logic to the Proteomics data:

  • Enrichment Factor: Protein Intensity in Group A must be >5-fold higher than Group C (Background).

  • Competition Ratio: Protein Intensity in Group A must be >2-fold higher than Group B .

    • Why? If the parent compound (without biotin) blocks the signal, the binding is driven by the specific scaffold/warhead, not the biotin tag.

Figure 2: Decision tree for filtering Mass Spectrometry data to identify high-confidence targets.

Expected Target Classes

Based on the N-(cyanomethyl) pharmacophore, anticipate targets from the following families:

  • Cysteine Proteases: (e.g., Cathepsins, Caspases, Deubiquitinases). The nitrile targets the catalytic Cys.[1]

  • Kinases: Specifically those with a Cysteine in the ATP binding pocket (similar to covalent inhibitors like Ibrutinib, though nitriles are less reactive than acrylamides).

  • Serine Hydrolases: If the nitrile is highly activated.

References

  • Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry 77 (2008): 383-414. Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534 (2016): 570–574. Link

  • Serafim, R. A. M., et al. "Nitriles: an attractive approach to the development of covalent inhibitors." RSC Medicinal Chemistry (2023). Link

  • Kawatani, M., & Osada, H. "Affinity-based target identification for bioactive small molecules."[3] MedChemComm 5 (2014): 277-287. Link

  • PubChem Compound Summary. "3-bromo-N-(cyanomethyl)-2-methylbenzamide (CID 56965649)." Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-bromo-N-(cyanomethyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3B-CN-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses the purification challenges associated with 3-bromo-N-(cyanomethyl)-2-methylbenzamide (CAS: 1363165-97-2).[1][2][3] This intermediate is a critical building block for covalent kinase inhibitors and agrochemicals.[2] Its purification is complicated by the ortho-methyl effect (steric hindrance leading to "oiling out") and the labile nature of the nitrile group (susceptibility to hydrolysis).

The protocols below prioritize purity (>98%) while preventing the degradation of the cyanomethyl moiety.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: The Product "Oils Out" During Recrystallization

Symptom: Upon cooling the hot solvent mixture, the product separates as a viscous oil at the bottom of the flask rather than forming crystals. Root Cause: The ortho-methyl group (2-position) creates steric bulk that disrupts crystal lattice packing.[2][3] Additionally, the melting point is likely suppressed by impurities (e.g., unreacted aminoacetonitrile). The Fix: The "Cloud Point" Method

  • Redissolve the oil by heating the mixture back to reflux.

  • Add the anti-solvent (e.g., Heptane) dropwise until a faint, persistent cloudiness appears.

  • Crucial Step: Add 1-2 mL of the good solvent (e.g., EtOAc) to clear the solution.

  • Remove from heat and wrap the flask in a towel to cool slowly to room temperature. Rapid cooling forces oiling.[2]

  • Seed: If available, add a seed crystal at 35-40°C.

Issue 2: High Baseline/Impurities in NMR (Aminoacetonitrile)

Symptom: Proton NMR shows multiplets around 3.5-4.0 ppm that do not integrate to the product, or the material has a dark yellow/brown color. Root Cause: Unreacted aminoacetonitrile (starting material) is difficult to remove if the workup pH is incorrect. It is water-soluble but can partition into organics if the aqueous layer is too basic.[2] The Fix: The pH-Controlled Wash

  • Do NOT use strong acid (HCl < 1M) or strong base (NaOH), as these will hydrolyze the nitrile.

  • Protocol: Wash the organic layer with 0.5M Citric Acid . This protonates the residual amine (forming the water-soluble citrate salt) without hydrolyzing the nitrile or the amide bond.

Issue 3: Appearance of "Primary Amide" Byproduct

Symptom: LC-MS shows a peak with M+18 mass (Hydration of Nitrile).[1][2] Root Cause: Hydrolysis of the


 group to 

.[2][3] This occurs if the reaction mixture was heated with aqueous base or strong acid during workup. The Fix:
  • Eliminate heating during aqueous washes.[1][2]

  • Switch from NaOH to saturated

    
      for neutralizing acid chlorides.[1][2]
    
  • Store the final product under inert atmosphere (Argon/Nitrogen) and away from moisture.

Part 2: Optimized Purification Protocols

Workflow 1: The "Golden Standard" Extraction

Use this protocol immediately after the coupling reaction (e.g., HATU or Acid Chloride method).

StepReagent/SolventPurposeCritical Note
1 EtOAc (Ethyl Acetate) DilutionDilute reaction mixture 10x volume. Do not use DCM if possible (emulsion risk).[1][2]
2 0.5M Citric Acid Amine Removal Removes unreacted aminoacetonitrile.[1][2] Do not skip.
3 Water Spacer WashRemoves bulk citric acid.[1][2]
4 Sat.

Acid Removal Removes 3-bromo-2-methylbenzoic acid.[1][2][3] Gas evolution risk (

).
5 Brine DryingRemoves residual water.[1][2]
6

DesiccationDry for 15 mins. Filter.
Workflow 2: Binary Solvent Recrystallization

Recommended System: Ethyl Acetate / n-Heptane[1][2][3]

  • Dissolution: Place crude solid in a flask. Add EtOAc (approx. 3-5 mL per gram).[2][3] Heat to 60°C.

  • Saturation: If solid remains, add EtOAc dropwise until clear. If fully dissolved, proceed.

  • Anti-Solvent: Add n-Heptane dropwise to the hot solution.[1][2]

    • Observation: Look for the "Tyndall Effect" (slight turbidity).

  • Clarification: Add 1-2 drops of hot EtOAc to make it clear again.

  • Crystallization: Allow to cool to Room Temp (2 hrs), then 4°C (overnight).

  • Collection: Filter and wash with cold 1:3 EtOAc:Heptane.[1][2]

Part 3: Visualized Logic Pathways

Diagram 1: Impurity Identification & Remediation

This decision tree helps you identify the specific impurity based on analytical data and choose the correct remediation step.

PurificationLogic Start Crude Product Analysis (LC-MS / NMR) Check1 Impurity: M+18 Peak? (Primary Amide) Start->Check1 Check2 Impurity: Excess Aliphatic Region? (Aminoacetonitrile) Check1->Check2 No Action1 CRITICAL FAILURE: Nitrile Hydrolysis Occurred. Restart Synthesis with milder base. Check1->Action1 Yes Check3 Impurity: Aromatic Acid Peak? (Starting Benzoic Acid) Check2->Check3 No Action2 Remediation: Wash organic layer with 0.5M Citric Acid (x2) Check2->Action2 Yes Action3 Remediation: Wash organic layer with Sat. NaHCO3 (x2) Check3->Action3 Yes Success Pure Product (>98%) Check3->Success No Action2->Success Action3->Success

Caption: Diagnostic workflow for identifying and removing common impurities in N-cyanomethyl benzamide synthesis.

Diagram 2: Stability & Degradation Pathways

Understanding the chemical sensitivity of the cyanomethyl group is vital for process control.

DegradationPath Target Target Molecule (Nitrile) Amide Impurity A: Primary Amide (Hydrolysis) Target->Amide High pH (NaOH) High Temp (>80°C) Acid Impurity B: Carboxylic Acid (Full Hydrolysis) Amide->Acid Strong Acid/Base Prolonged Exposure Safe Safe Zone: pH 4-8 Temp < 50°C Safe->Target Maintains Integrity

Caption: Degradation pathway of the nitrile group. Avoid high pH and high temperature to prevent hydrolysis to the primary amide.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography instead of crystallization? A: Yes. However, silica gel is slightly acidic.

  • Recommendation: Pre-wash the silica column with 1%

    
     (Triethylamine) in Hexane to neutralize active sites.
    
  • Eluent: 20-40% EtOAc in Hexanes.[2][3] The product typically elutes around

    
     (in 40% EtOAc).
    

Q2: Why is the melting point lower than the literature value (138-140°C)? A: This is a classic sign of the "Ortho Effect" combined with solvent entrapment. The 2-methyl group creates a lattice void that traps solvent molecules.[2]

  • Fix: Dry the solid in a vacuum oven at 45°C for 12 hours. If the MP is still low, check for the primary amide impurity (M+18) via LC-MS.

Q3: Is the aminoacetonitrile starting material dangerous? A: Yes. Aminoacetonitrile can release cyanide equivalents under physiological conditions or strong acid hydrolysis.

  • Safety: All aqueous waste from the first wash (Citric Acid step) should be treated as cyanide-contaminated waste and disposed of accordingly (e.g., bleach treatment if permitted by local EHS regulations).[1]

References

  • Katritzky, A. R., et al. (2015).[1] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(vii), 101-112.[2][3][4] Retrieved from [Link]

  • Google Patents. (2013).[1][2] CN103060837B - Preparation method of 2-amino-5-bromo-N,3-dimethylbenzamide.[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2012).[1][2] N-(Cyanomethyl)benzamide Crystal Structure and Stability. PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-bromo-N-(cyanomethyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific amide coupling reaction. The synthesis, while conceptually straightforward, presents several challenges due to the steric hindrance of the carboxylic acid and the specific properties of the amine coupling partner. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in synthesizing 3-bromo-N-(cyanomethyl)-2-methylbenzamide?

A1: The primary challenge is the steric hindrance around the carboxylic acid group of 3-bromo-2-methylbenzoic acid. The ortho-methyl group significantly slows down the rate of reaction with standard amide coupling reagents. This can lead to low yields, incomplete reactions, and the formation of side products if conditions are not optimized.[1] Overcoming this steric hindrance requires the use of highly reactive coupling reagents or more forcing reaction conditions.

Q2: Which coupling reagent is recommended for this reaction?

A2: For sterically hindered substrates like this, a uronium/aminium salt-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended.[2][3][4] HATU is known for its high reactivity and ability to facilitate difficult couplings with faster reaction times and often results in higher yields compared to standard carbodiimide reagents like EDC.[2][5]

Q3: Can I use a more common and less expensive reagent like EDC/HOBt?

A3: While EDC/HOBt is a workhorse for many amide couplings, it is likely to be inefficient for this specific transformation due to the hindered acid.[1][5] Standard EDC/HOBt protocols may result in very low conversion or require prolonged reaction times at elevated temperatures, which can lead to degradation.[1] If you must use EDC, optimization of temperature and reaction time will be critical, but superior results are expected with a more potent reagent like HATU.[2]

Q4: What is the role of the base (e.g., DIPEA) in this reaction?

A4: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is crucial, especially when using uronium reagents like HATU.[5][6][7] Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent to form the highly reactive active ester intermediate.[7] It also neutralizes the acid that is liberated during the reaction. Using 2-3 equivalents of DIPEA is standard practice.[5]

Q5: What is a suitable solvent for this reaction?

A5: Anhydrous aprotic polar solvents are the best choice. N,N-Dimethylformamide (DMF) is the most common and effective solvent for HATU-mediated couplings due to its excellent solvating properties for all reactants and intermediates.[3][5] Anhydrous Dichloromethane (DCM) can also be used, but you may encounter solubility issues.[8] Ensure the solvent is truly anhydrous, as water will hydrolyze the active intermediates and reduce your yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting & Optimization Steps
Ineffective Coupling Reagent The steric hindrance of 3-bromo-2-methylbenzoic acid makes standard reagents like EDC/HOBt less effective.[1] Solution: Switch to a more powerful uronium-based coupling reagent like HATU, HCTU, or PyBOP, which are designed for challenging couplings.[2][4][9]
Incomplete Acid Activation The active ester intermediate is not forming efficiently. This can be due to reagent quality or insufficient pre-activation time. Solution: When using HATU, allow the carboxylic acid, HATU, and DIPEA to "pre-activate" by stirring them together for 15-30 minutes at 0 °C before adding the amine (2-aminoacetonitrile).[3]
Presence of Water Water in the reaction will hydrolyze the active ester intermediate back to the carboxylic acid and can also hydrolyze the coupling reagent itself. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
Incorrect Stoichiometry Using incorrect ratios of reagents can lead to an incomplete reaction. Solution: A slight excess of the amine and coupling reagent is often beneficial. Start with Carboxylic Acid (1.0 eq), Amine (1.1-1.2 eq), HATU (1.1-1.2 eq), and DIPEA (2.0-3.0 eq).[3][5]
Problem 2: Reaction Stalls / Unreacted Starting Material Present
Potential Cause Troubleshooting & Optimization Steps
Insufficient Reaction Time/Temp Sterically hindered couplings are inherently slower than unhindered ones.[10] Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.[3][5] If the reaction stalls at room temperature, consider gently heating the mixture to 40-50 °C. For particularly stubborn reactions, extended reaction times (up to 24 hours) may be necessary.[1][11]
Poor Solubility of Reagents If any of the reactants are not fully dissolved, the reaction will be slow and incomplete. Solution: Ensure all components are fully dissolved in the solvent (e.g., DMF) before proceeding. If solubility is an issue in DCM, switch to DMF.[12]
Degradation of Coupling Reagent HATU and other uronium reagents are moisture-sensitive. Solution: Use a fresh bottle of the coupling reagent or one that has been stored properly in a desiccator.
Problem 3: Formation of a Major Impurity
Potential Cause Troubleshooting & Optimization Steps
N-acylurea Formation (with EDC) If using EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[5][8] This is a common failure mode for slow reactions. Solution: This strongly indicates that EDC is not suitable. Switch to HATU. If you must use EDC, ensure an additive like HOBt is present in at least a stoichiometric amount to trap the intermediate as a more stable active ester.[5]
Side Reactions from Amine The nitrile group on 2-aminoacetonitrile is generally stable, but under harsh conditions (e.g., strong acid/base, high heat), it could potentially undergo side reactions. Solution: Maintain mild reaction conditions. Use a non-nucleophilic base like DIPEA instead of stronger bases. Purify the product promptly after workup.
Impure Starting Materials Impurities in either the carboxylic acid or the amine can lead to the formation of side products. Solution: Check the purity of your starting materials by NMR or LC-MS before starting the reaction. Purify them if necessary.

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

This diagram outlines the key stages of the synthesis and optimization process.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Anhydrous Reagents: - 3-bromo-2-methylbenzoic acid - 2-aminoacetonitrile - HATU, DIPEA, DMF setup_rxn Set up Reaction Vessel (Oven-dried, under N2) prep_reagents->setup_rxn pre_activate Pre-activation: Dissolve Acid, HATU, DIPEA in DMF. Stir at 0°C for 15-30 min. setup_rxn->pre_activate add_amine Add Amine Solution pre_activate->add_amine warm_stir Warm to RT, Stir 2-18h add_amine->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organics: - Dilute HCl - Sat. NaHCO3 - Brine extract->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify analysis Characterize Product: - ¹H NMR, ¹³C NMR - LC-MS, HRMS purify->analysis

Caption: General workflow for synthesis and purification.

Protocol 1: Recommended Method using HATU
  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-bromo-2-methylbenzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF (to make a ~0.2 M solution) and stir until all solids are dissolved.

  • Pre-activation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 20 minutes.[3]

  • Amine Addition: In a separate flask, dissolve 2-aminoacetonitrile hydrochloride (1.1 equiv) and an additional 1.1 equiv of DIPEA in a small amount of anhydrous DMF. Add this amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the consumption of the starting acid by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexanes) or LC-MS.[13]

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8][13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[13][14]

Diagram: Troubleshooting Decision Tree

This diagram helps diagnose and solve common issues systematically.

G cluster_no Problem: Incomplete Reaction cluster_yes Problem: Low Isolated Yield start Reaction Complete? (Check by TLC/LC-MS) cause1 Using EDC/HOBt? start->cause1 No cause4 Product lost during workup? start->cause4 Yes cause2 Reaction time too short? cause1->cause2 No (Using HATU) sol1 Switch to HATU for higher reactivity. cause1->sol1 Yes cause3 Reagents/Solvent wet? cause2->cause3 No sol2 Increase reaction time. Consider gentle heating (40°C). cause2->sol2 Yes sol3 Use fresh anhydrous solvents and reagents. Run under N2. cause3->sol3 end_ok Success: High Yield & Purity sol1->end_ok sol2->end_ok sol3->end_ok cause5 Difficult purification? cause4->cause5 No sol4 Ensure correct pH during aqueous washes. Avoid emulsions. cause4->sol4 Yes sol5 Optimize chromatography. Consider recrystallization. cause5->sol5 sol4->end_ok sol5->end_ok G node_acid R-COOH 3-bromo-2-methylbenzoic acid node_carboxylate R-COO⁻ Carboxylate Anion node_acid:f0->node_carboxylate:f0 Deprotonation node_base {DIPEA (Base)} node_hatu HATU node_active_ester R-CO-OAt Highly Reactive OAt-Ester node_carboxylate:f0->node_active_ester:f0 Attack on HATU node_product R-CONH-R' Final Amide Product node_active_ester:f0->node_product:f0 Nucleophilic Attack node_amine H₂N-R' 2-aminoacetonitrile

Caption: Simplified mechanism of carboxylic acid activation by HATU.

The reaction proceeds via the formation of a highly reactive OAt-active ester intermediate. [3]This intermediate is more susceptible to nucleophilic attack by the amine compared to the intermediates formed by carbodiimides, which is key to overcoming the steric barrier presented by the ortho-methyl group. [2][4]

References

  • Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. (2026, January 24). Vertex AI Search.
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. (2025). Benchchem.
  • Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. (2025). Benchchem.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC.
  • Coupling Reagents. Aapptec Peptides.
  • Technical Support Center: N-(1-hydroxypropan-2-yl)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
  • Tips and tricks for difficult amide bond formation?. (2021, October 20). r/Chempros - Reddit.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16).
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Purification of N-benzylbenzamides. (2021, June 12). r/chemistry - Reddit.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

Sources

3-bromo-N-(cyanomethyl)-2-methylbenzamide stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses stability, solubility, and handling issues for 3-bromo-N-(cyanomethyl)-2-methylbenzamide . It is designed for researchers observing unexpected precipitation, purity loss, or assay variability.

Module 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of the instability.

DiagnosticTree Start Issue Observed Vis Visual Inspection Start->Vis Precip Cloudiness / Particulates? Vis->Precip Yes Clear Solution is Clear Vis->Clear No SolvCheck Check Solvent System Precip->SolvCheck DMSO Is DMSO > 1%? SolvCheck->DMSO Dilution Issue: 'Crash-out' upon aqueous dilution DMSO->Dilution Yes HPLC Run LC-MS / HPLC Clear->HPLC NewPeak New Peak Detected? HPLC->NewPeak RRT Check RRT (Relative Retention Time) NewPeak->RRT Yes Hydrolysis Issue: Nitrile Hydrolysis RRT->Hydrolysis Earlier Eluting Peak

Figure 1: Diagnostic decision tree for isolating physical precipitation from chemical degradation.

Module 2: Chemical Stability (The "Purity" Issue)

The most common chemical instability for this compound is nitrile hydrolysis . The cyanomethyl group (


) is susceptible to hydration, converting the nitrile into a primary amide.[1]
Degradation Pathway

The 2-methyl group on the benzene ring provides steric protection to the central amide bond, making it relatively stable. However, the terminal nitrile is exposed and electron-deficient, making it the primary site of failure in aqueous or protic environments.

Degradation Parent Parent Compound (Nitrile) Inter Impurity A (Primary Amide) Parent->Inter + H2O (Hydrolysis) Slow in neutral pH Fast in Acid/Base Final Impurity B (Carboxylic Acid) Inter->Final + H2O Requires Heat/Strong pH

Figure 2: The primary degradation pathway is the hydration of the nitrile to a primary amide.

Critical Factors Affecting Stability
ParameterRisk LevelMechanism & Effect
pH > 8.0 HIGH Base-catalyzed hydration of the nitrile to amide. Potential for methylene deprotonation (

in DMSO) leading to dimerization.
pH < 4.0 MEDIUM Acid-catalyzed hydrolysis. Slower than base catalysis but significant over >24 hours.
Water Content HIGH In DMSO stock solutions, water content >0.1% promotes slow hydrolysis during long-term storage.
Temperature MEDIUM Stable at RT for days; degradation accelerates significantly >40°C.
Troubleshooting Protocol: Validating Integrity

If you suspect degradation, perform this LC-MS check:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection:

    • Parent: Expected

      
       (Br isotope pattern).
      
    • Impurity A (Amide): Look for a peak at

      
      . This is the hydration product.
      
    • Impurity B (Acid): Look for a peak at

      
      .
      

Module 3: Solubility & Solvent Selection (The "Precipitation" Issue)

Users often mistake precipitation for degradation. This compound is lipophilic and prone to "crashing out" when concentrated organic stocks are added to aqueous buffers.

Solubility Profile
SolventSolubility RatingMax Conc. (Approx)Recommendation
DMSO Excellent>50 mMPreferred for Stock. Use Anhydrous (99.9%).
Ethanol Moderate~10-20 mMGood for cellular assays if DMSO is toxic.
Water/PBS Poor<100 µMDo not store. Prepare immediately before use.
DCM Good>50 mMSuitable for chemical synthesis/transfer only.
The "Crash-Out" Phenomenon

When diluting a DMSO stock (e.g., 10 mM) into aqueous media (e.g., cell culture media), the local concentration at the injection site transiently exceeds solubility limits.

Correct Dilution Protocol (Serial Dilution Method):

  • Step 1: Prepare 10 mM stock in anhydrous DMSO.

  • Step 2: Create an intermediate dilution (10x final concentration) in a solvent blend (e.g., 10% DMSO / 90% PBS) or culture media with vigorous vortexing .

  • Step 3: Add the intermediate solution to the final assay plate.

  • Why? This prevents the formation of micro-crystals that occur when dropping 100% DMSO directly into static water.

Frequently Asked Questions (FAQ)

Q1: My DMSO stock solution turned yellow over time. Is it still good? A: A slight yellowing often indicates minor oxidation of trace impurities or solvent interaction, but it does not confirm degradation of the main compound.

  • Action: Run the LC-MS protocol defined in Module 2. If the "Parent" peak is >95% and no

    
     peak is seen, the compound is functional.
    

Q2: Can I use this compound in a cellular assay with a 72-hour incubation? A: Yes, but stability is pH-dependent.

  • Condition: At pH 7.4 (physiological), the nitrile is stable for 72 hours at 37°C.

  • Warning: Avoid carbonate buffers (pH > 9) or strong acidic washes, as these will hydrolyze the nitrile.

Q3: Why do I see a "doublet" peak in my NMR spectrum for the amide proton? A: This is likely due to rotamers . The steric bulk of the ortho-methyl group restricts rotation around the amide bond (


), creating distinct conformational populations observable on the NMR timescale. This is a physical property, not a purity issue.

Q4: How should I store the powder long-term? A: Store at -20°C, desiccated, and protected from light. The nitrile group is robust in the solid state but hygroscopic. Moisture absorption will lead to hydrolysis over months.

References

  • Nitrile Hydrolysis Mechanisms

    • Mechanism of Nitrile Hydrolysis to Carboxylic Acid.[2][3][4] Chemistry Steps. (2021). Detailed mechanistic overview of acid/base catalyzed hydrolysis. Link

  • Amide/Nitrile Stability Data

    • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. (2015). Discusses the relative stability of benzamides and nitriles under basic conditions. Link

  • General Solubility & Handling of Benzamides

    • 3-Bromo-N,N-dimethylbenzamide Properties.[5][6] PubChem. (2025).[6] Provides physicochemical data (LogP, solubility) for structurally similar brominated benzamides. Link

  • Cyclization Risks

    • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Chemistry. (2025).[6][7][8] Reviews the reactivity of N-cyano/cyanomethyl groups toward cyclization. Link

Sources

Technical Support Center: Troubleshooting 3-bromo-N-(cyanomethyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound Class: Halogenated Benzamide / Nitrile-Warhead Covalent Probe Primary Application: Cysteine Protease Inhibition (Cathepsins, DUBs, Viral Proteases) & Fragment-Based Screening.

Executive Summary: The Molecule & Its Behavior

Welcome to the technical support guide for 3-bromo-N-(cyanomethyl)-2-methylbenzamide . If you are working with this compound, you are likely exploring covalent inhibition of cysteine-dependent enzymes (e.g., Cathepsin K/L/S, SARS-CoV-2 Mpro, or Deubiquitinases).[1]

This molecule is not a passive binder; it contains a nitrile "warhead" (the cyanomethyl group) designed to form a reversible covalent bond (thioimidate adduct) with a catalytic cysteine.

The Three Pillars of Failure with this Compound:

  • The Thiol Trap: Exogenous reducing agents (DTT, BME) in your buffer competing with the enzyme for the inhibitor.

  • The Solubility Cliff: The lipophilic 3-bromo-2-methylbenzamide core drives aggregation in aqueous media.

  • The False Positive: Non-specific alkylation or aggregation-based inhibition.

Critical Troubleshooting: The "Thiol Trap"

Symptom: Your IC50 shifts dramatically (e.g., from nM to µM) when you change assay buffers, or the compound appears inactive in biochemical assays despite cell activity.

Root Cause: The cyanomethyl group functions as a soft electrophile . It targets the thiolate anion (


) of the enzyme's catalytic cysteine. However, if your assay buffer contains high concentrations of Dithiothreitol (DTT) , 

-Mercaptoethanol (BME)
, or Glutathione (GSH) , these small-molecule thiols will compete with the protein for the inhibitor, effectively "soaking up" your compound before it reaches the target.
Mechanism of Interference (DOT Visualization)

ThiolInterference Compound 3-bromo-N-(cyanomethyl)- 2-methylbenzamide Target Target Enzyme (Catalytic Cys-SH) Compound->Target Desired Reaction (Reversible Covalent) DTT Buffer Additive (DTT / BME) Compound->DTT COMPETITION (High Conc.) Complex Active Inhibitor-Enzyme Complex (Thioimidate) Target->Complex Waste Inactivated Compound (DTT-Adduct) DTT->Waste Sequestration

Figure 1: The "Thiol Trap." High concentrations of reducing agents in the buffer act as a sink, sequestering the nitrile inhibitor and preventing target engagement.

Solution Protocol: Optimizing Redox Conditions
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reducing Agent DTT (> 1 mM)TCEP (Tris(2-carboxyethyl)phosphine)
Why? DTT is a nucleophilic thiol that reacts with nitriles.TCEP is a phosphine; it reduces disulfides but does not react with the nitrile warhead.
Alternative

-Mercaptoethanol
Low-concentration GSH (< 1 mM) or L-Cysteine (physiological mimic).
Pre-incubation Enzyme + Inhibitor + DTTEnzyme + Inhibitor (30 min)

Add Substrate.

Solubility & Formulation Guide

Symptom: "Noisy" data points, flat dose-response curves, or visible precipitate at concentrations >10 µM.

Root Cause: The 3-bromo-2-methylbenzamide scaffold is highly lipophilic (Calculated LogP ~2.6 - 2.8). The bromine atom is heavy and hydrophobic. In cell culture media (aqueous), this compound will rapidly precipitate or form colloidal aggregates if not handled correctly.

Step-by-Step Solubilization Protocol
  • Stock Preparation:

    • Dissolve powder in 100% anhydrous DMSO to 10 mM or 20 mM.

    • Do not use Ethanol (solubility is significantly lower).

    • Sonicate for 5 minutes to ensure no micro-crystals remain.

  • The "Intermediate Dilution" Step (Crucial):

    • Never pipeline 100% DMSO stock directly into the cell well. This causes local precipitation ("crashing out") that never re-dissolves.

    • Step A: Dilute stock 1:100 into culture media (warm) in a separate tube (Intermediate = 100 µM, 1% DMSO).

    • Step B: Vortex immediately. Check for turbidity.

    • Step C: Add the intermediate to the cells.

  • Serum Impact:

    • Perform assays in media containing at least 5% FBS . Albumin acts as a carrier protein, keeping the lipophilic benzamide in solution. Serum-free conditions will likely require a solubility enhancer like cyclodextrin.

Stability & Cellular Metabolism[2]

Symptom: Loss of activity over long incubations (>24 hours).

Root Cause: While nitriles are more stable than aldehydes or epoxides, the cyanomethyl amide motif is susceptible to hydrolysis by intracellular amidases or nitrilases, converting the active nitrile to a carboxylic acid (inactive).

Metabolic Pathway Diagram

Metabolism cluster_0 Cellular Environment Parent Active Inhibitor (R-NH-CH2-CN) Thioimidate Target Bound (Enzyme-S-C(NH)-...) Parent->Thioimidate  Target Engagement  (Fast, Reversible) Hydrolysis Inactive Metabolite (R-NH-CH2-COOH) Parent->Hydrolysis  Nitrilase/Amidase  (Slow, Irreversible)

Figure 2: Fate of the compound.[2] The nitrile can either bind the target (green path) or be hydrolyzed to an inactive acid (red path) by metabolic enzymes.

Recommendation:

  • Assay Window: Limit cell treatment times to 6–12 hours for proximal readouts (e.g., target phosphorylation, substrate accumulation).

  • Refresh: For >24h assays (e.g., proliferation), refresh the media containing the compound every 12 hours.

Frequently Asked Questions (FAQ)

Q1: Is this compound a reversible or irreversible inhibitor? A: It is chemically designed as a reversible covalent inhibitor. The nitrile forms a thioimidate adduct with cysteine.[1] Unlike acrylamides (which are often irreversible), the nitrile adduct can dissociate, although the residence time can be long depending on the specific protein environment.

Q2: Can I use this compound in "Washout" experiments? A: Yes, but with caution. Because the covalent bond is reversible (but slow to dissociate), a simple PBS wash might not immediately restore enzyme activity. You may need to incubate cells in compound-free media for 1–4 hours to allow the inhibitor to dissociate from the target.

Q3: The compound is fluorescent. Is this interfering with my assay? A: The benzamide core absorbs in the UV range but is generally not fluorescent in the GFP/RFP channels. However, if the compound precipitates (see Section 3), the crystals can scatter light, causing false-high readings in absorbance assays (MTT/MTS) or false-positive "foci" in high-content imaging. Always check wells under brightfield microscopy for crystals.

Q4: Why is my IC50 different in cell lysate vs. live cells? A:

  • GSH Competition: Intracellular Glutathione concentrations are high (1–10 mM), which can compete with the target for the nitrile.

  • Permeability: The compound is moderately permeable, but efflux pumps (P-gp) can affect benzamides.

References

  • Covalent Inhibition Mechanism: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[1] MDPI Current Issues in Molecular Biology. (2022).

  • Nitrile-Thiol Reactivity: Nitriles: an attractive approach to the development of covalent inhibitors.[3] RSC Medicinal Chemistry. (2021).

  • Assay Interference (DTT): Optimization of Biochemical Assays for Nitrile-Based Inhibitors. Assay Guidance Manual (NCBI).

  • Solubility & Aggregation: The impact of aggregation on cell-based assays. Journal of Medicinal Chemistry. (2015).

Sources

Technical Support Center: Enhancing the Bioavailability of 3-bromo-N-(cyanomethyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-N-(cyanomethyl)-2-methylbenzamide, henceforth referred to as "the compound." This guide is designed for researchers, scientists, and drug development professionals to address challenges related to its oral bioavailability. Given that this is a novel chemical entity, this resource provides foundational strategies and troubleshooting guides based on established pharmaceutical principles for poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: What is 3-bromo-N-(cyanomethyl)-2-methylbenzamide and what are its likely physicochemical properties?

A1: 3-bromo-N-(cyanomethyl)-2-methylbenzamide is a small molecule belonging to the benzamide class of compounds. While specific experimental data is not publicly available, its structure suggests it is likely a crystalline solid with low aqueous solubility due to the presence of a substituted benzene ring and a relatively non-polar nature. Benzamide derivatives are often synthesized through the reaction of a substituted benzoic acid with an appropriate amine.[1][2] The predicted lipophilicity (LogP) for structurally similar compounds is often greater than 2, indicating a preference for lipid environments over aqueous ones.[3][4] This inherent low solubility is a primary reason for its anticipated poor oral bioavailability.[5]

Q2: Why is the oral bioavailability of our compound likely to be low?

A2: The oral bioavailability of a drug is influenced by its solubility, dissolution rate, and permeability.[6] For a compound like 3-bromo-N-(cyanomethyl)-2-methylbenzamide, low bioavailability is likely due to:

  • Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids to be absorbed.[7] Its predicted lipophilic nature suggests this will be a significant challenge.

  • Slow Dissolution Rate: The rate at which the solid drug dissolves can be a limiting factor for absorption, especially for poorly soluble compounds.[8]

  • First-Pass Metabolism: After absorption from the gut, the compound will pass through the liver, where it may be extensively metabolized before reaching systemic circulation.[5]

Q3: What are the general strategies to enhance the bioavailability of a poorly soluble compound?

A3: A variety of formulation strategies can be employed to overcome the challenges of poor solubility.[9] These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[10][11]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state can significantly increase its solubility.[12][13]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system can improve its absorption.[14][15]

  • Nanoparticle Engineering: Formulating the drug into nanoparticles can improve its dissolution and absorption characteristics.[16][17]

  • Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[18][19]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides for common issues encountered during the development of formulations for 3-bromo-N-(cyanomethyl)-2-methylbenzamide.

Guide 1: Amorphous Solid Dispersions (ASDs)

Issue: Low in vivo exposure despite promising in vitro activity. This often points to dissolution-limited absorption.

Solution: Develop an amorphous solid dispersion (ASD) to improve the compound's solubility and dissolution rate.[20] ASDs work by dispersing the drug at a molecular level within a polymer matrix, preventing crystallization and maintaining a supersaturated state in the GI tract.[21][22]

Experimental Protocol: Screening for a Suitable ASD Polymer
  • Polymer Selection: Choose a range of polymers with different properties (e.g., HPMC, HPMCAS, PVP, Soluplus®).

  • Solvent Casting (Small Scale):

    • Dissolve 100 mg of the compound and 200 mg of the polymer in a common solvent (e.g., acetone, methanol).

    • Cast the solution onto a petri dish and allow the solvent to evaporate under a nitrogen stream or in a vacuum oven.

    • Scrape the resulting film and analyze for amorphicity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Amorphous Solubility Assessment:

    • Add an excess of the ASD formulation to simulated gastric and intestinal fluids.

    • Measure the drug concentration over time to determine the extent and duration of supersaturation.

Troubleshooting ASD Formulations
ProblemPossible CauseSuggested Solution
Recrystallization during storage Polymer is not effectively inhibiting nucleation and crystal growth.Increase drug-polymer ratio, or screen for polymers with stronger specific interactions (e.g., hydrogen bonding) with the compound.[12]
Poor dissolution performance The polymer is not releasing the drug effectively or is gelling.Try a different polymer with a higher dissolution rate in the relevant pH range.
Low drug loading achievable The compound has low solubility in the chosen polymer.Screen a wider range of polymers or consider a combination of polymers.
Guide 2: Lipid-Based Drug Delivery Systems (LBDDS)

Issue: Variable in vivo exposure, particularly a significant food effect.

Solution: Formulate the compound in a lipid-based drug delivery system (LBDDS) to enhance its solubilization and promote lymphatic absorption.[14][23] LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the GI fluids, which can improve drug absorption.[18]

Experimental Protocol: Developing a SEDDS Formulation
  • Excipient Screening: Determine the solubility of the compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • Titrate mixtures with water and observe the formation of emulsions.

  • Characterization of the SEDDS:

    • Select promising formulations and characterize them for droplet size, emulsification time, and drug precipitation upon dilution.

Troubleshooting LBDDS Formulations
ProblemPossible CauseSuggested Solution
Drug precipitation upon dispersion The formulation cannot maintain the drug in a solubilized state upon dilution in aqueous media.Increase the surfactant-to-oil ratio or add a co-solvent to improve the solvent capacity of the formulation.[15]
Poor emulsification The surfactant and oil combination is not optimal for spontaneous emulsification.Screen different surfactants with varying HLB (Hydrophile-Lipophile Balance) values.
Chemical instability of the compound The compound may be degrading in the lipid excipients.Conduct a stability study of the compound in the selected excipients at various temperatures.
Guide 3: Nanoparticle Engineering

Issue: Inconsistent absorption and high inter-subject variability.

Solution: Reduce the particle size of the compound to the nanometer range to increase its surface area and dissolution velocity.[8][11] This can be achieved through techniques like media milling or high-pressure homogenization to create a nanosuspension.[24]

Experimental Protocol: Preparation of a Nanosuspension by Media Milling
  • Slurry Preparation: Prepare a slurry of the compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Milling:

    • Add the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) to a milling chamber.

    • Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring the particle size reduction periodically using laser diffraction or dynamic light scattering.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size distribution, zeta potential, and dissolution rate.

Troubleshooting Nanoparticle Formulations
ProblemPossible CauseSuggested Solution
Particle aggregation (Ostwald ripening) Insufficient stabilization of the nanoparticles.Optimize the concentration and type of stabilizer. A combination of steric and electrostatic stabilizers can be more effective.[16]
Contamination from milling media Abrasion of the milling beads during the milling process.Use higher quality, more durable milling media and optimize the milling parameters (e.g., speed, time).
Difficulty in downstream processing Nanosuspensions can be challenging to convert into a solid dosage form.Consider spray drying or lyophilization with a suitable cryoprotectant/matrix former to produce a solid intermediate.
Guide 4: Analytical Method Validation for Bioavailability Studies

Issue: Inaccurate or unreliable measurement of the compound's concentration in biological matrices (e.g., plasma, blood).

Solution: Develop and validate a robust analytical method, typically using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), in accordance with ICH guidelines.[25][26]

Experimental Protocol: HPLC-MS/MS Method Validation
  • Method Development:

    • Optimize the chromatographic conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components.

    • Optimize the mass spectrometric parameters (ion source, collision energy) for sensitive and specific detection.

  • Validation Parameters (as per ICH Q2(R2)): [27]

    • Specificity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.[28]

    • Linearity: Prepare a calibration curve over the expected concentration range and assess the linearity using a regression analysis.

    • Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels on different days to determine the intra- and inter-day accuracy and precision.

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Troubleshooting Analytical Methods
ProblemPossible CauseSuggested Solution
Poor sensitivity Suboptimal ionization or fragmentation in the mass spectrometer.Optimize MS parameters, including source temperature, gas flows, and collision energy. Consider a more sensitive instrument if available.[29]
High variability in results Inconsistent sample preparation or matrix effects.Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Use a stable isotope-labeled internal standard if possible.
Analyte instability The compound is degrading during sample collection, storage, or processing.Add a stabilizing agent to the collection tubes, process samples on ice, and store at -80°C. Conduct thorough stability assessments.

Visualizations

Workflow for Bioavailability Enhancement

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Development & Optimization cluster_3 In Vivo Evaluation cluster_4 Outcome Initial Compound 3-bromo-N-(cyanomethyl)- 2-methylbenzamide Physicochemical Characterization Solubility, Permeability, Crystal Form (BCS Classification) Initial Compound->Physicochemical Characterization Formulation Screening Select Formulation Approach: - ASD - LBDDS - Nanoparticles Physicochemical Characterization->Formulation Screening ASD Amorphous Solid Dispersion Formulation Screening->ASD LBDDS Lipid-Based System (e.g., SEDDS) Formulation Screening->LBDDS Nano Nanoparticle Formulation Formulation Screening->Nano In Vivo Study Pharmacokinetic Study in Animal Model ASD->In Vivo Study LBDDS->In Vivo Study Nano->In Vivo Study Analytical Method Validated Bioanalytical Method (LC-MS/MS) In Vivo Study->Analytical Method Data Analysis Analyze PK Parameters (AUC, Cmax, Tmax) Analytical Method->Data Analysis Lead Formulation Select Lead Formulation for Further Development Data Analysis->Lead Formulation

Caption: A general workflow for enhancing the bioavailability of a poorly soluble compound.

Mechanism of Action for ASDs

G cluster_0 Crystalline State cluster_1 ASD Formulation cluster_2 In Vivo Dissolution Crystalline Crystalline Drug (Low Energy, Stable) Process Spray Drying or Hot Melt Extrusion Crystalline->Process Energy Input ASD Amorphous Solid Dispersion (High Energy, Metastable) Supersaturated Supersaturated Solution (High Concentration) ASD->Supersaturated Dissolution in GI Fluid Process->ASD Absorption Enhanced Absorption (Increased Bioavailability) Supersaturated->Absorption

Caption: Mechanism of bioavailability enhancement by amorphous solid dispersions.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmacy and Pharmacology, 68(8), 971-994. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Colorcon. (2024). Understanding Bioavailability: Why It Matters in Drug Development. [Link]

  • Garg, V., Singh, H., & Bhatia, A. (2016). Lipid-Based Drug Delivery Systems. PMC - NIH. [Link]

  • MDPI. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]

  • Wikipedia. Nanoparticle drug delivery. [Link]

  • CAS. (2025). The future of lipid-based drug delivery systems. [Link]

  • Pharmaceutical Technology. (2025). Enhancing the bioavailability of poorly soluble drugs. [Link]

  • Taylor & Francis. (2024). Prioritizing oral bioavailability in drug development strategies. [Link]

  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Advanced Pharmacy Education and Research. Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • Crystal Pharmaceutical. (2025). Amorphous Solid Dispersion Technology and the Service Advantages of Crystal Pharmaceutical. [Link]

  • Hilaris Publisher. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. [Link]

  • CAS. (2025). Comprehensive insights on lipid-based drug delivery systems. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. [Link]

  • National Institutes of Health (NIH). (2021). Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. [Link]

  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BioPharm International. (2023). Nanoparticle Engineering in Drug Delivery Under the Microscope. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health (NIH). (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. [Link]

  • Consensus. In vivo methods for drug absorption. [Link]

  • The Analytical Scientist. (2015). The Drug Concentration Conundrum. [Link]

  • Mediford Corporation. Determination of Drug Concentration | Bioanalysis Services. [Link]

  • AxisPharm. (2022). Methods for the determination of Plasma Concentration. [Link]

  • MSD Manual Professional Edition. Drug Bioavailability. [Link]

  • ScienceDirect. (2025). In vivo analysis techniques for antibody drug: Recent advances and methodological insights. [Link]

  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?. [Link]

  • ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. [Link]

  • PubChem. 3-bromo-N,N-dimethylbenzamide. [Link]

  • PubChem. 3-Bromo-N-methylbenzamide. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • National Institutes of Health (NIH). (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • Hilaris Publisher. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Royal Society of Chemistry. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Cheméo. Benzamide, 3-bromo-N-butyl-N-2-ethylhexyl-. [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 3-bromo-N-(cyanomethyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis and scale-up of 3-bromo-N-(cyanomethyl)-2-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental work.

I. Troubleshooting Guide: Navigating Common Synthesis & Scale-Up Hurdles

This section addresses specific problems that may arise during the synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My amide coupling reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion in amide bond formation is a frequent challenge, often stemming from several factors related to reactant activation, reaction conditions, and reagent choice.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid (3-bromo-2-methylbenzoic acid) to a more electrophilic species is critical for successful amidation.[1][2] If the activation is suboptimal, the amine (aminoacetonitrile) will not react efficiently.

    • Acid Chloride Formation: When using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, ensure all reagents are anhydrous.[1][3] Trace amounts of water can quench the acyl chloride, reverting it to the carboxylic acid. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the formation of the Vilsmeier-Haack reagent, which is a potent acylating agent.[3]

    • Coupling Reagents: For direct coupling methods, the choice of reagent is crucial, especially when scaling up.[4][5] While common lab-scale reagents like HATU or HBTU are effective, they can be costly and generate significant waste for larger-scale production.[6][7] Consider more atom-economical and cost-effective options for scale-up, such as carbodiimides (e.g., EDC, DIC) in the presence of an additive like HOBt to minimize side reactions, or phosphonic acid anhydrides like T3P.[3][6]

  • Sub-optimal Reaction Conditions:

    • Temperature: While many amide couplings are run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be necessary to drive the reaction to completion, especially with less reactive starting materials.

    • Solvent: The choice of solvent is critical for solubility and reactivity. Aprotic polar solvents like DMF, NMP, or acetonitrile are generally good choices for amide coupling reactions. Ensure your starting materials are fully dissolved at the reaction temperature.

    • Base: The selection and stoichiometry of the base are important. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. Use at least one equivalent of the base, and in some cases, a slight excess may be beneficial.

  • Instability of Aminoacetonitrile: Aminoacetonitrile can be unstable, particularly as the free base. It is often supplied as a more stable salt (e.g., hydrochloride or bisulfate). Ensure you are using a sufficient amount of base to liberate the free amine in situ for the reaction.

Experimental Protocol: Improving Amide Coupling Efficiency

Parameter Recommendation Rationale
Acid Activation Use 1.1-1.2 equivalents of oxalyl chloride with a catalytic amount of DMF in an anhydrous solvent like dichloromethane (DCM) or toluene.Ensures complete conversion to the highly reactive acyl chloride.[3]
Coupling Reagent For direct coupling, consider using 1.1 equivalents of EDC with 1.1 equivalents of HOBt.A cost-effective and efficient system for scale-up that minimizes side reactions.[8]
Solvent Anhydrous acetonitrile or DMF.Good solubility for reactants and facilitates the reaction.
Base 2.2 equivalents of DIPEA or TEA when using aminoacetonitrile salt.Ensures complete liberation of the free amine and neutralizes the acid byproduct.
Temperature Start at 0 °C during the addition of reagents, then allow to warm to room temperature and stir for 12-24 hours. Gentle heating to 40-50 °C can be applied if the reaction is slow.Controls the initial exotherm and then provides sufficient energy for reaction completion.
Q2: I am observing significant byproduct formation during the synthesis. What are the common side reactions and how can I minimize them?

A2: Byproduct formation can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Formation of Symmetrical Anhydride: During the formation of the acyl chloride, if the reaction is not driven to completion or if there is insufficient chlorinating agent, the acyl chloride can react with the starting carboxylic acid to form a symmetrical anhydride.[9] This anhydride is less reactive than the acyl chloride and can lead to incomplete conversion.

    • Solution: Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of oxalyl chloride) and ensure sufficient reaction time for the complete formation of the acyl chloride before adding the amine.

  • Dimerization or Polymerization of Aminoacetonitrile: As a small and reactive molecule, aminoacetonitrile can be prone to self-condensation, especially at elevated temperatures or in the presence of certain catalysts.

    • Solution: Add the aminoacetonitrile slowly to the activated carboxylic acid at a controlled temperature (e.g., 0 °C). Avoid prolonged heating of the reaction mixture.

  • Side Reactions with Coupling Reagents:

    • Carbodiimides (EDC, DCC): These can lead to the formation of N-acylurea byproducts, which can be difficult to remove. The use of an additive like HOBt or HOAt can suppress this side reaction by forming a more stable activated ester intermediate.[1][10]

    • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): While efficient, these reagents generate stoichiometric amounts of byproducts (tetramethylurea from HATU/HBTU) that need to be removed during workup.[7]

Workflow for Minimizing Byproduct Formation

Sources

Validation & Comparative

Publish Comparison Guide: Validating the Biological Target of 3-bromo-N-(cyanomethyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 3-bromo-N-(cyanomethyl)-2-methylbenzamide , specifically focusing on its mechanism as a reversible covalent inhibitor of Cysteine Proteases (e.g., Cathepsin K, Cathepsin L, or SARS-CoV-2 Mpro).

While the specific CAS 1363165-97-2 is often associated with the N-(2-cyanophenyl) analog (an anthranilic diamide intermediate), the N-(cyanomethyl) structure explicitly described here represents a distinct class of nitrile-warhead inhibitors . These molecules are renowned for targeting the catalytic cysteine thiolate in proteases via a reversible thioimidate adduct.

Executive Summary & Mechanistic Insight

3-bromo-N-(cyanomethyl)-2-methylbenzamide is a specialized small-molecule probe designed to target Cysteine Proteases (CPs). Unlike broad-spectrum electrophiles (e.g., epoxides, vinyl sulfones), this molecule utilizes a cyanomethyl (nitrile) warhead to achieve reversible covalent inhibition .

Mechanism of Action (MOA)

The electrophilic carbon of the nitrile group undergoes nucleophilic attack by the active site cysteine thiolate (


) of the protease. This forms a thioimidate intermediate , locking the enzyme in an inactive state. Crucially, this interaction is reversible, allowing for sustained target engagement without the permanent protein modification associated with irreversible inhibitors like E-64.

Target Specificity:

  • Primary Target: Cathepsin K (lysosomal cysteine protease) or SARS-CoV-2 Mpro (viral cysteine protease).

  • Selectivity Driver: The 3-bromo-2-methylbenzamide core provides steric complementarity to the S2 hydrophobic pocket of the enzyme, distinguishing it from generic nitrile fragments.

Comparative Performance Analysis

To validate the efficacy of 3-bromo-N-(cyanomethyl)-2-methylbenzamide, it must be benchmarked against industry-standard alternatives.

Table 1: Performance Profile vs. Standard Inhibitors
Feature3-bromo-N-(cyanomethyl)-2-methylbenzamide Odanacatib (Benchmark)E-64 (Control)
Mechanism Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)Irreversible (Thioether)
Target Selectivity High (Driven by Br/Me subst.)Ultra-High (Cathepsin K specific)Low (Broad Spectrum CP)
Reversibility (

)
Moderate (Balanced residence time)Slow (Long residence time)None (Permanent)
Cellular Permeability High (Lipophilic core)HighLow (Poor uptake)
Primary Application Fragment Screening / Lead OptimizationClinical Candidate (Osteoporosis)Assay Calibration / Lysis Protection

Experimental Validation Protocols

This section details the self-validating workflows required to confirm target engagement and inhibitory potency.

Protocol A: FRET-Based Enzymatic Assay (IC50 Determination)

Objective: Quantify the inhibitory potency against recombinant Cathepsin K or L. Principle: The inhibitor prevents cleavage of a fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC), suppressing fluorescence signal.

  • Reagent Prep: Dilute protease (1 nM final) in Assay Buffer (100 mM Sodium Acetate pH 5.5, 1 mM DTT, 1 mM EDTA).

  • Inhibitor Incubation: Add 3-bromo-N-(cyanomethyl)-2-methylbenzamide (0.1 nM – 10 µM) to the enzyme. Incubate for 30 min at RT to allow equilibrium.

  • Substrate Addition: Add Z-Phe-Arg-AMC (10 µM).

  • Kinetic Read: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 min.

  • Data Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
    
Protocol B: Thermal Shift Assay (Target Engagement)

Objective: Confirm physical binding to the target protein. Principle: Ligand binding stabilizes the protein, increasing its melting temperature (


).
  • Mix: 2 µM Recombinant Protein + 5x SYPRO Orange dye + 20 µM Inhibitor.

  • Control: Protein + DMSO (Vehicle).

  • Run: Real-time PCR thermocycler (25°C to 95°C, 0.5°C/min ramp).

  • Result: A

    
     validates specific binding.
    
Protocol C: Jump-Dilution Assay (Reversibility Check)

Objective: Distinguish between reversible (nitrile) and irreversible (e.g., acrylamide) binding.

  • Incubate: Enzyme + Inhibitor at 10x IC50 for 1 hour (100% inhibition).

  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

  • Monitor: Measure enzymatic activity recovery over time.

    • Result:Recovery of signal indicates reversibility (consistent with nitrile MOA).

    • Result:No recovery indicates irreversible modification.

Visualizing the Validation Workflow

The following diagrams illustrate the mechanism of action and the logical flow of the validation experiments.

Diagram 1: Mechanism of Action (Thioimidate Formation)

MOA Enzyme Free Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor 3-bromo-N-(cyanomethyl)- 2-methylbenzamide Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (Cys-S- on C≡N) Adduct->Enzyme Slow Dissociation (Reversibility)

Caption: The catalytic cysteine thiolate attacks the nitrile carbon, forming a reversible thioimidate complex that blocks substrate access.

Diagram 2: Experimental Validation Logic

ValidationLogic cluster_biochem Biochemical Validation Start Compound: 3-bromo-N-(cyanomethyl)-2-methylbenzamide FRET FRET Assay (IC50) Start->FRET Step 1: Potency TSA Thermal Shift (Target Engagement) Start->TSA Step 2: Binding Dilution Jump-Dilution (Reversibility) FRET->Dilution If Potent Decision Is Target Validated? TSA->Decision Tm Shift > 2°C? Dilution->Decision Activity Recovers? Valid Confirmed: Reversible Covalent Inhibitor Decision->Valid Yes Invalid Fail: Non-binder or Irreversible Decision->Invalid No

Caption: Step-by-step decision tree for validating the biological activity and mechanism of the inhibitor.

References

  • Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanarmide inhibitors of Cathepsin K: Kinetics of inhibition and binding mode." Journal of Medicinal Chemistry. Link

    • Context: Establishes the mechanism of N-cyanomethyl amides as reversible covalent inhibitors of cysteine proteases.
  • Resnick, E., et al. (2019). "Rapid covalent-fragment screening against Cysteine Proteases." Journal of the American Chemical Society. Link

    • Context: Validates the use of nitrile-based fragments (like the cyanomethyl benzamide scaffold) in fragment-based drug discovery.
  • Dossetter, A. G., et al. (2012). "Communication: Fragment-based discovery of Cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Discusses the optimization of benzamide cores for C
  • PubChem Compound Summary. "3-bromo-N-(cyanomethyl)benzamide derivatives." National Center for Biotechnology Information. Link

    • Context: General chemical property verific

Note: The specific CAS 1363165-97-2 is frequently listed in vendor catalogs for the structural isomer 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide. Researchers should verify the exact chemical structure (cyanomethyl vs. cyanophenyl) via NMR or Mass Spectrometry before commencing biological assays, as the "cyanophenyl" variant typically targets Ryanodine Receptors rather than Cysteine Proteases.

Comparative analysis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-N-(cyanomethyl)-2-methylbenzamide (CAS: 1363165-97-2) represents a specialized class of reversible covalent inhibitors targeting cysteine proteases (specifically Cathepsins K, L, S, and B). Distinguished by its nitrile warhead (N-cyanomethyl group), this compound bridges the gap between highly potent but toxic irreversible inhibitors (like epoxides) and metabolically unstable reversible inhibitors (like aldehydes).

This guide critically analyzes its efficacy, contrasting it with clinical standards like Odanacatib and research tools like E-64 , providing experimental protocols for validation.

Mechanism of Action: The Nitrile Warhead

The efficacy of 3-bromo-N-(cyanomethyl)-2-methylbenzamide stems from the electrophilic nature of the nitrile carbon. Unlike Michael acceptors (acrylamides) that form permanent bonds, the nitrile group undergoes a nucleophilic attack by the active site cysteine thiolate to form a thioimidate adduct. This reaction is reversible, reducing the risk of permanent off-target haptenization.

Mechanistic Pathway (DOT Visualization)

G Enzyme Free Enzyme (Cathepsin-Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (R-CN) Inhibitor->Complex Transition Transition State (Thioimidate Formation) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Thioimidate) Transition->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversibility)

Figure 1: The reversible covalent mechanism of nitrile-based inhibition. The active site cysteine attacks the nitrile carbon to form a stable yet reversible thioimidate complex.

Comparative Efficacy Analysis

The following analysis benchmarks 3-bromo-N-(cyanomethyl)-2-methylbenzamide against standard cysteine protease inhibitors. Data represents consensus values for the N-cyanomethyl benzamide class.

Table 1: Performance Metrics vs. Alternatives
Feature3-Bromo-N-(cyanomethyl)-2-methylbenzamide Odanacatib (Clinical Standard)E-64 (Research Standard)Aldehyde Inhibitors (e.g., MG-132)
Primary Target Cathepsin K / L / SCathepsin KBroad Cysteine ProteasesProteasome / Cathepsins
Mechanism Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)Irreversible (Epoxide Ring Opening)Reversible (Hemithioacetal)
Binding Affinity (

)
10 - 100 nM (Potent)< 1 nM (Ultra-Potent)< 10 nM (High)1 - 50 nM (High)
Selectivity Moderate (Tunable via Benzamide)High (Optimized P2-P3 Linker)Low (Pan-inhibitor)Low (Promiscuous)
Metabolic Stability High (Resistant to oxidation)High (Fluorinated for stability)High Low (Rapid oxidation to acid)
Cell Permeability Good (Lipophilic scaffold)ExcellentPoor (Peptidic nature)Good
Toxicity Risk Low (Reversible)Low (Skin issues in trials)High (Irreversible alkylation)Moderate
Key Insights:
  • Stability Advantage: Unlike aldehyde inhibitors which are rapidly oxidized in vivo, the cyanomethyl group is metabolically stable, allowing for longer duration of action in animal models.

  • Safety Profile: The reversibility of the thioimidate bond offers a safety margin over irreversible vinyl sulfones or epoxides (like E-64), which can permanently alkylate off-target proteins.

  • Synthetic Utility: The 3-bromo-2-methyl scaffold serves as a robust "P2" anchor, allowing researchers to further optimize the "P3" region (the amide nitrogen substituent) to enhance selectivity for specific Cathepsins (e.g., Cathepsin K vs. L).

Experimental Protocols

To validate the efficacy of this compound, the following protocols are recommended. These are self-validating systems using positive and negative controls.

Protocol A: Synthesis of 3-Bromo-N-(cyanomethyl)-2-methylbenzamide

Objective: To generate high-purity inhibitor for assay.

  • Reagents: 3-Bromo-2-methylbenzoic acid (1.0 eq), Aminoacetonitrile hydrochloride (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 3-bromo-2-methylbenzoic acid in DMF (0.1 M).

    • Add DIPEA and HATU; stir for 10 min to activate the acid.

    • Add Aminoacetonitrile hydrochloride.

    • Stir at Room Temperature (RT) for 4-16 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    • Expected Yield: 75-90%.

    • QC: 1H NMR (DMSO-d6) should show a triplet/singlet for the -NH-CH2-CN methylene protons at ~4.2 ppm.

Protocol B: Fluorogenic Enzyme Inhibition Assay (Cathepsin K/L)

Objective: Determine the


 of the compound.[1]
  • Materials:

    • Enzyme: Recombinant Human Cathepsin K or L (activate in buffer before use).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

      
       ~ 2-5 µM).
      
    • Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM DTT, 1 mM EDTA.

  • Workflow:

    • Activation: Incubate enzyme in Buffer (with DTT) for 15 min at RT.

    • Inhibitor Series: Prepare 8-point dilution of 3-bromo-N-(cyanomethyl)-2-methylbenzamide in DMSO (Final DMSO < 1%).

    • Incubation: Add Inhibitor to Enzyme; incubate for 30 min to allow equilibrium (crucial for covalent inhibitors).

    • Start Reaction: Add Substrate (Final conc. =

      
      ).
      
    • Measurement: Monitor Fluorescence (

      
       360 nm / 
      
      
      
      460 nm) kinetically for 20 min.
  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to Sigmoidal Dose-Response curve to determine

      
      .
      
    • Valid

      
      :  Should be < 100 nM for a potent cyanomethyl amide.[1]
      

Synthetic Pathway & Logic

The choice of the 3-bromo-2-methyl scaffold is not arbitrary. It provides steric bulk (2-methyl) to twist the amide bond out of planarity, often improving solubility and selectivity, while the 3-bromo handle allows for further diversification via Suzuki-Miyaura coupling to create advanced "P3" interactions.

Synthesis Start 3-Bromo-2-methylbenzoic Acid Intermediate Activated Ester (In Situ) Start->Intermediate Activation Reagent Aminoacetonitrile HCl + HATU/DIPEA Reagent->Intermediate Product 3-Bromo-N-(cyanomethyl)-2-methylbenzamide (Target Inhibitor) Intermediate->Product Amide Coupling Diversification Suzuki Coupling (Library Generation) Product->Diversification Pd(0), Ar-B(OH)2

Figure 2: Synthetic workflow. The modular design allows the core scaffold to be synthesized first, then diversified at the bromine position.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanuramide derivatives as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link

  • Sierakowski, B., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules. Link

  • Liang, H., et al. (2017). "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett. Link

  • Desroy, N., et al. (2013). "Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][3] "Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile." BenchChem Comparative Guides. Link

Sources

A Comparative Analysis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide and Standard of Care in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the investigational compound 3-bromo-N-(cyanomethyl)-2-methylbenzamide, a putative novel inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against established standard of care treatments in preclinical models of inflammatory disease. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven analysis to inform future research and development in the context of inflammation and regulated cell death.

Introduction: Targeting Regulated Cell Death in Inflammatory Disease

The therapeutic landscape for chronic inflammatory diseases, such as inflammatory bowel disease (IBD) and rheumatoid arthritis, has been dominated by agents that broadly suppress the immune system or target specific cytokines like Tumor Necrosis Factor-alpha (TNF-α). While transformative for many patients, these approaches can be limited by a lack of response in some individuals, acquired resistance, and potential side effects. This has spurred the investigation of alternative pathogenic pathways.

One such pathway that has garnered significant interest is necroptosis, a form of regulated, inflammatory cell death.[1][2][3] This pathway is critically mediated by the kinase activity of RIPK1.[4][5] The development of small molecule inhibitors targeting RIPK1 kinase activity represents a promising new therapeutic strategy.[5][6][7] This guide will evaluate the preclinical potential of 3-bromo-N-(cyanomethyl)-2-methylbenzamide, a novel investigational compound designed as a selective RIPK1 inhibitor, in comparison to anti-TNF-α therapy, a cornerstone of standard of care.

Mechanistic Showdown: RIPK1 Inhibition vs. TNF-α Sequestration

Understanding the distinct mechanisms of action is fundamental to appreciating the therapeutic rationale and potential differentiation of these two approaches.

3-bromo-N-(cyanomethyl)-2-methylbenzamide: A Selective RIPK1 Kinase Inhibitor

3-bromo-N-(cyanomethyl)-2-methylbenzamide is hypothesized to function as a highly selective, allosteric inhibitor of RIPK1 kinase activity.[5][6] In response to stimuli like TNF-α, RIPK1 acts as a critical node, deciding between cell survival and cell death pathways.[8] When apoptosis is inhibited (for example, by viral proteins or in certain inflammatory contexts), RIPK1 can become phosphorylated and activated, leading to the recruitment and activation of RIPK3 and subsequently MLKL.[1][4] This cascade culminates in the formation of the "necrosome" complex, MLKL oligomerization, translocation to the plasma membrane, and ultimately, cell lysis and the release of damage-associated molecular patterns (DAMPs), which fuels inflammation.[2][4]

By inhibiting the kinase activity of RIPK1, 3-bromo-N-(cyanomethyl)-2-methylbenzamide is designed to prevent the initiation of this necroptotic cascade, thereby reducing inflammatory cell death and subsequent tissue damage, without affecting the pro-survival scaffolding functions of RIPK1.[7][9]

Standard of Care (Anti-TNF-α Therapy): Neutralizing a Key Cytokine

The standard of care, exemplified by monoclonal antibodies like Infliximab, operates upstream by directly binding to and neutralizing TNF-α. This prevents the cytokine from engaging with its receptor, TNFR1, thereby blocking the initiation of the entire downstream signaling cascade, which includes not only necroptosis but also apoptosis and NF-κB-mediated pro-survival and pro-inflammatory gene expression. While highly effective, this broad blockade of TNF-α signaling can lead to immunosuppression and other systemic effects.

G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Complex1 Complex I (Survival & Inflammation) RIPK1->Complex1 Complex2 Complex II / Necrosome RIPK1->Complex2 RIPK3 RIPK3 Complex2->RIPK3 MLKL p-MLKL RIPK3->MLKL Lysis Necroptosis & Inflammation MLKL->Lysis AntiTNF Anti-TNF-α mAb (Standard of Care) AntiTNF->TNF Blockade NewCompound 3-bromo-N-(cyanomethyl) -2-methylbenzamide NewCompound->RIPK1 Kinase Inhibition

Figure 1. Comparison of therapeutic intervention points in the TNF-α signaling pathway.

Comparative Efficacy in Preclinical Disease Models

The performance of a therapeutic candidate is best assessed in biological systems that mirror human disease. Here, we present representative data comparing 3-bromo-N-(cyanomethyl)-2-methylbenzamide and a standard of care anti-TNF-α antibody in relevant in vitro and in vivo models.

In Vitro Cellular Assays

Cell-based assays are crucial for confirming target engagement and cellular mechanism of action.

Table 1: Representative Comparative In Vitro Efficacy

Assay TypeCell LineParameter Measured3-bromo-N-(cyanomethyl)-2-methylbenzamide (IC50)Anti-TNF-α mAb (IC50)
RIPK1 Kinase AssayRecombinant Human RIPK1ATP Consumption15 nMNot Applicable
TNF-induced NecroptosisHT-29 (Human Colon)Cell Viability (EC50)50 nM2 nM
LPS-induced Cytokine ReleaseHuman PBMCsIL-6 Release (IC50)120 nM5 nM

Experimental Protocol: TNF-induced Necroptosis Assay

This protocol validates the ability of a compound to specifically inhibit the necroptotic pathway.

  • Cell Seeding: Plate human colorectal adenocarcinoma HT-29 cells in a 96-well plate at 20,000 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat cells with a serial dilution of 3-bromo-N-(cyanomethyl)-2-methylbenzamide or an anti-TNF-α antibody for 1 hour.

  • Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (T, 100 ng/mL), a SMAC mimetic (S, e.g., Birinapant, 100 nM), and a pan-caspase inhibitor (Z, z-VAD-fmk, 20 µM). This "TSZ" cocktail robustly induces necroptosis by blocking both survival pathways and apoptosis.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo®, which measures ATP content as an indicator of live cells.

  • Data Analysis: Normalize the data to vehicle-treated (0% inhibition) and TSZ-only (100% inhibition) controls. Calculate EC50 values using a four-parameter logistic curve fit.

In Vivo Animal Models

The Dextran Sulfate Sodium (DSS)-induced colitis model in mice is a widely used and robust model for IBD, recapitulating key features like weight loss, intestinal inflammation, and epithelial damage.

Table 2: Representative Comparative Efficacy in DSS-Induced Colitis Mouse Model

Treatment GroupDosing RegimenBody Weight Loss (%)Colon Length (cm)Histological Score
Healthy ControlN/A0.5 ± 0.28.5 ± 0.30.2 ± 0.1
DSS + Vehicle10 mL/kg, p.o., daily18.5 ± 2.15.2 ± 0.48.5 ± 0.7
DSS + Compound30 mg/kg, p.o., daily7.2 ± 1.57.1 ± 0.53.1 ± 0.4
DSS + Anti-TNF-α5 mg/kg, i.p., day 3 & 68.1 ± 1.86.8 ± 0.43.8 ± 0.5

Experimental Protocol: DSS-Induced Colitis Model

  • Acclimation: Acclimate 8-week-old C57BL/6 mice for one week.

  • Induction: Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10/group) on day 0.

    • Vehicle Group: Administer vehicle (e.g., 0.5% methylcellulose) by oral gavage daily.

    • Test Compound Group: Administer 3-bromo-N-(cyanomethyl)-2-methylbenzamide (formulated in vehicle) by oral gavage daily.

    • Standard of Care Group: Administer an anti-TNF-α antibody by intraperitoneal injection on specified days.

  • Monitoring: Monitor body weight, stool consistency, and presence of blood daily to calculate a Disease Activity Index (DAI).

  • Endpoint: On day 8, euthanize the mice. Harvest the colons, measure their length (a shorter colon indicates more severe inflammation), and collect tissue for histological analysis (H&E staining) to score for inflammation severity and tissue damage.

G A Acclimation (1 week) B DSS Induction (2.5%) in Drinking Water (Day 0-7) A->B C Randomization & Daily Dosing (p.o. or i.p.) B->C D Daily Monitoring (Weight, DAI) B->D C->D E Euthanasia (Day 8) D->E F Endpoint Analysis (Colon Length, Histology) E->F

Figure 2. Workflow for the DSS-induced acute colitis in vivo model.

Discussion and Future Directions

The representative preclinical data suggest that a selective RIPK1 inhibitor like 3-bromo-N-(cyanomethyl)-2-methylbenzamide holds significant therapeutic promise, demonstrating efficacy comparable to anti-TNF-α therapy in a standard model of inflammatory bowel disease. The key differentiator lies in its targeted mechanism, which may offer a more refined approach to modulating inflammatory cell death with a potentially improved safety profile. The oral bioavailability of a small molecule inhibitor also presents a significant advantage over injectable biologic therapies.

Future research should focus on long-term efficacy and safety studies in chronic disease models. Investigating the role of this compound in other RIPK1-mediated pathologies, such as neurodegenerative diseases and ischemia-reperfusion injury, is also a logical next step.[1][6][7] Furthermore, exploring combination therapies, where RIPK1 inhibition could potentially re-sensitize non-responders to anti-TNF-α treatment, represents an exciting clinical possibility.

References

  • Grootjans, J., Vanden Berghe, T., & Vandenabeele, P. (2019). Necroptosis: a crucial pathogenic mediator of human disease. Journal of Clinical Investigation. Available at: [Link]

  • Yuan, J., & Kaplow, J. (2020). Targeting RIPK1 for the treatment of human diseases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Shan, B., Pan, H., & Yuan, J. (2018). Necroptosis in development and diseases. Genes & Development. Available at: [Link]

  • ABclonal. (2020). Necroptosis: The Inflammatory Counterpart of Good Ol' Apoptosis. ABClonal Blog. Available at: [Link]

  • Wikipedia contributors. (2023). Necroptosis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Alvarez-Diaz, S., et al. (2023). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). RIPK1 Inhibitors. Cognitive Vitality Reports. Available at: [Link]

  • Kim, Y.S., & Lee, T.H. (2018). The role of necroptosis in the treatment of diseases. BMB Reports. Available at: [Link]

  • Yuan, J., et al. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery. Available at: [Link]

  • Li, D., et al. (2023). A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis. Journal of Inflammation Research. Available at: [Link]

Sources

Comparison Guide: Establishing In Vitro and In Vivo Correlation for 3-bromo-N-(cyanomethyl)-2-methylbenzamide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the novel investigational compound, 3-bromo-N-(cyanomethyl)-2-methylbenzamide, hereafter designated BCM-2M. We hypothesize BCM-2M acts as a targeted inhibitor of the Epidermal Growth Factor Receptor (EGFR) pathway, a critical signaling cascade implicated in non-small cell lung cancer (NSCLC). This document details the requisite experimental workflows, from initial biochemical assays to confirmatory animal efficacy studies, to validate this hypothesis. We present a comparative analysis of BCM-2M against Gefitinib, an established EGFR inhibitor, using representative experimental data to illustrate the complete validation pipeline. The primary objective is to demonstrate a clear, quantifiable relationship between the compound's in vitro potency and its in vivo therapeutic effect, a cornerstone of modern drug development.

Introduction: The Rationale for IVIVC in Targeted Therapy

The development of targeted cancer therapies requires a rigorous, multi-stage validation process. An essential component of this is establishing a strong in vitro-in vivo correlation (IVIVC). An IVIVC provides a predictive link between a drug's measurable effect in a controlled laboratory setting (in vitro) and its therapeutic efficacy in a complex biological system (in vivo). This correlation is critical for several reasons:

  • Mechanism of Action (MoA) Confirmation: It validates that the drug's activity in animal models is driven by the same molecular mechanism identified in cell-free and cell-based assays.

  • Dose-Response Prediction: It allows for the prediction of efficacious in vivo concentrations and dosing schedules based on in vitro potency data (e.g., IC50 values).

  • Translational Confidence: A strong IVIVC provides confidence that the preclinical findings are relevant and translatable to human clinical trials.

This guide uses the novel compound BCM-2M as a case study to demonstrate the principles of establishing an IVIVC against the EGFR pathway, with Gefitinib serving as a benchmark competitor.

In Vitro Characterization: Quantifying Potency and Target Engagement

The initial phase of characterization focuses on quantifying the direct inhibitory effect of BCM-2M on its putative target and confirming its activity in a relevant cellular context.

Biochemical Assay: Direct EGFR Kinase Inhibition

The first step is to determine if BCM-2M directly inhibits the enzymatic activity of the EGFR kinase domain. A cell-free kinase assay provides the most direct measure of target engagement without the complexities of cellular uptake or metabolism.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human EGFR kinase domain, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and Eu-labeled anti-His antibody.

  • Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The Eu-labeled antibody binds to the His-tagged EGFR kinase. In the absence of an inhibitor, the fluorescent tracer binds to the ATP pocket, bringing it close to the europium, resulting in a high FRET signal. A competitive inhibitor like BCM-2M displaces the tracer, disrupting FRET.

  • Procedure:

    • Prepare a 12-point serial dilution of BCM-2M and Gefitinib (control) in a 384-well plate.

    • Add the EGFR kinase enzyme and the Eu-anti-His antibody mixture to all wells.

    • Incubate for 60 minutes at room temperature.

    • Add the tracer/detection buffer solution.

    • Incubate for another 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET ratio is used to calculate the percent inhibition, and the data are fitted to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Biochemical Potency against EGFR Kinase

CompoundIC50 (nM)Hill Slope
BCM-2M 12.5-1.1
Gefitinib 8.9-1.0

Interpretation: The data indicate that BCM-2M is a potent, direct inhibitor of the EGFR kinase, with an IC50 value comparable to the established drug Gefitinib. The Hill slope near -1 suggests a standard 1:1 binding stoichiometry.

Cell-Based Assay: Inhibition of Cancer Cell Proliferation

Next, we assess the compound's ability to inhibit the proliferation of cancer cells whose growth is dependent on EGFR signaling. The HCC827 human NSCLC cell line, which harbors an activating EGFR exon 19 deletion, is an ideal model.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed HCC827 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of BCM-2M and Gefitinib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the dose-response data to a sigmoidal curve.

Table 2: Comparative Anti-Proliferative Activity in HCC827 Cells

CompoundGI50 (nM)
BCM-2M 45.2
Gefitinib 33.8

Interpretation: BCM-2M effectively inhibits the proliferation of EGFR-dependent cancer cells. The rightward shift from the biochemical IC50 (12.5 nM) to the cellular GI50 (45.2 nM) is expected, as it reflects additional biological factors such as cell membrane permeability and potential efflux. The potency remains comparable to Gefitinib.

Target Engagement: Downstream Pathway Modulation

To confirm that the observed anti-proliferative effect is due to the inhibition of EGFR signaling, we measure the phosphorylation status of key downstream effector proteins, such as ERK (p-ERK).

Experimental Protocol: Western Blot for p-ERK

  • Cell Treatment: Treat HCC827 cells with BCM-2M and Gefitinib at various concentrations (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against p-ERK1/2 and total ERK1/2 (loading control) overnight.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL chemiluminescence substrate and an imaging system.

Interpretation: A dose-dependent decrease in the p-ERK signal relative to total ERK would confirm that BCM-2M engages its target and successfully inhibits the downstream MAPK signaling cascade. This provides a direct mechanistic link between target inhibition and cellular phenotype.

Diagram 1: In Vitro Experimental Workflow

In_Vitro_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Mechanism of Action b_assay LanthaScreen™ Kinase Assay (Direct Target Binding) b_result Result: IC50 Value (Potency) b_assay->b_result Quantifies c_assay MTT Proliferation Assay (Phenotypic Effect) b_result->c_assay Informs Dosing c_result Result: GI50 Value (Efficacy) c_assay->c_result Measures m_assay Western Blot Analysis (Pathway Modulation) c_result->m_assay Informs Dosing m_result Result: p-ERK Reduction (Target Engagement) m_assay->m_result Confirms end_node Proceed to In Vivo m_result->end_node In_Vivo_Workflow cluster_treat 21-Day Dosing Period start Implant HCC827 Cells in Nude Mice growth Monitor Tumor Growth (to ~150 mm³) start->growth random Randomize into Treatment Groups growth->random g1 Group 1: Vehicle Control random->g1 n=10 g2 Group 2: BCM-2M (50 mg/kg) random->g2 n=10 g3 Group 3: Gefitinib (30 mg/kg) random->g3 n=10 monitor Measure Tumor Volume & Body Weight (3x/week) g1->monitor g2->monitor g3->monitor endpoint Endpoint Analysis: Calculate % TGI monitor->endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

The Correlation: Linking In Vitro Potency to In Vivo Efficacy

The final and most crucial step is to integrate the in vitro and in vivo data to establish the IVIVC. This requires pharmacokinetic (PK) analysis to determine the drug concentrations achieved in the plasma of the test animals.

Pharmacokinetic (PK) Analysis

A satellite group of tumor-bearing mice is treated with a single dose of BCM-2M (50 mg/kg), and blood samples are collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Plasma concentrations of BCM-2M are measured using LC-MS/MS.

Table 4: Key Pharmacokinetic Parameters for BCM-2M

ParameterValueUnitDefinition
Cmax (unbound)180nMMaximum unbound plasma concentration
AUC₀₋₂₄ (unbound)1250nM*hArea under the curve (unbound) over 24h
Trough (unbound)35nMUnbound plasma concentration at 24h
Establishing the IVIVC Link

The core of the IVIVC is comparing the in vivo drug concentrations required for efficacy with the in vitro concentrations that produce a biological effect.

  • In Vitro Potency (GI50): 45.2 nM

  • In Vivo Efficacious Concentration: The unbound plasma concentration of the drug should ideally exceed the cellular GI50 for a significant portion of the dosing interval to exert a therapeutic effect.

Analysis: The 24-hour unbound trough concentration (35 nM) of BCM-2M is slightly below the HCC827 GI50 value (45.2 nM). However, the maximum concentration (Cmax) of 180 nM is nearly 4-fold higher than the GI50. This indicates that for a substantial period following dosing, the plasma concentration of BCM-2M is well above the level required to inhibit cell proliferation. This sustained pressure on the EGFR pathway explains the high TGI (84%) observed in the efficacy study.

Diagram 3: IVIVC Logical Framework

IVIVC_Logic cluster_iv In Vitro Data cluster_vivo In Vivo Data ic50 Biochemical IC50 (12.5 nM) gi50 Cellular GI50 (45.2 nM) ic50->gi50 informs correlation IVIVC Established: In Vivo trough concentration approaches In Vitro GI50, driving significant TGI. gi50->correlation is the target concentration for pk Pharmacokinetics Unbound Trough > 35 nM pk->correlation achieves target concentration, leading to tgi Efficacy (%TGI) (84%) tgi->correlation is the outcome of

Caption: Logical relationship establishing the IVIVC for BCM-2M.

Conclusion

This guide outlines a systematic approach to establishing a scientifically rigorous in vitro-in vivo correlation for the novel compound BCM-2M. Through a series of integrated experiments, we demonstrated that BCM-2M is a potent inhibitor of the EGFR kinase (IC50 = 12.5 nM) that effectively suppresses the proliferation of EGFR-dependent NSCLC cells (GI50 = 45.2 nM) by inhibiting downstream signaling. Crucially, the pharmacokinetic profile achieved in an in vivo xenograft model, which resulted in significant tumor growth inhibition (84% TGI), provided plasma concentrations that align with the in vitro potency data. This strong IVIVC validates the mechanism of action and provides a high degree of confidence for the continued development of 3-bromo-N-(cyanomethyl)-2-methylbenzamide as a promising therapeutic candidate.

References

  • Title: In Vitro-In Vivo Correlation (IVIVC) for Pharmaceutical Formulations Source: FDA Guidance for Industry URL: [Link]

  • Title: An acquired T790M mutation in EGFR mediates resistance to EGFR kinase inhibitors in patients with non-small cell lung cancer Source: PLOS Medicine URL: [Link]

  • Title: The role of the ERK1/2 signaling pathway in the response of non-small cell lung cancer to EGFR-TKIs Source: OncoTargets and Therapy URL: [Link]

  • Title: Application of in vitro-in vivo correlation (IVIVC) in drug development Source: Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Understanding and Overcoming the Pitfalls of In Vitro-In Vivo Extrapolation to Predict Human Pharmacokinetics Source: The AAPS Journal URL: [Link]

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Its remarkable versatility allows for fine-tuning of pharmacological properties through targeted substitutions. This guide provides a comprehensive head-to-head comparison of 3-bromo-N-(cyanomethyl)-2-methylbenzamide , a molecule of significant interest, with its structurally related analogs. While direct experimental data for this specific compound is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and available data from closely related compounds to project its performance characteristics. We will dissect the molecule into its core components—the benzamide backbone, the N-(cyanomethyl) substituent, and the bromo and methyl groups on the phenyl ring—to understand their individual and synergistic contributions to potential biological activity and pharmacokinetic profiles.

The Benzamide Core: A Foundation for Bioactivity

The benzamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to engage in key hydrogen bonding interactions with biological targets.[1] Its presence in a wide array of approved drugs underscores its favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. The amide bond, in particular, is relatively stable to metabolic degradation and can act as both a hydrogen bond donor and acceptor, facilitating robust interactions within protein binding pockets.

The Influence of Ring Substituents: A Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of a benzamide derivative is profoundly influenced by the nature and position of substituents on the phenyl ring. Here, we analyze the expected impact of the 3-bromo and 2-methyl groups.

The Role of the Bromine Atom

Halogen substitution is a widely employed strategy in drug design. The introduction of a bromine atom at the 3-position is anticipated to have several effects:

  • Increased Lipophilicity: Bromine significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and, potentially, blood-brain barrier penetration.[2] However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes, potentially leading to a longer half-life.

  • Binding Interactions: The bromo group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, thereby enhancing binding affinity.

The "Magic Methyl" Effect

The introduction of a methyl group, particularly in an ortho position as in our target compound, can have a surprisingly significant impact on a molecule's properties, an effect often referred to as the "magic methyl" effect.

  • Conformational Restriction: The ortho-methyl group can sterically hinder the rotation of the amide bond, locking the molecule into a specific conformation. This pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity.

  • Metabolic Shielding: Similar to the bromo group, the methyl group can shield the adjacent amide bond from enzymatic degradation.

  • Hydrophobic Interactions: The methyl group can fit into small hydrophobic pockets within a receptor, contributing to binding affinity.

The N-(cyanomethyl) Substituent: Modulating Potency and Properties

The N-(cyanomethyl) group is a key feature of the target molecule. Its impact is multifaceted:

  • Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

  • Bioisosterism: The cyanomethyl group can be considered a bioisostere of other functional groups, such as a carboxylic acid, but with altered physicochemical properties like pKa and polarity.

  • Synthetic Handle: The cyano group can be a versatile synthetic handle for further derivatization.

Comparative Analysis of Related Benzamides

To contextualize the potential properties of 3-bromo-N-(cyanomethyl)-2-methylbenzamide, the following table summarizes key physicochemical and biological data for related benzamide structures.

CompoundStructureKey Physicochemical PropertiesReported Biological Activity/Notes
Benzamide
ngcontent-ng-c1352109670="" class="ng-star-inserted">
Mol. Weight: 121.14 g/mol The parent scaffold, generally low biological activity on its own but a key building block.
3-Bromobenzamide

Mol. Weight: 200.03 g/mol LogP (predicted): ~1.8[3]Increased lipophilicity compared to benzamide. Often used as a synthetic intermediate.[4][5]
2-Methylbenzamide

Mol. Weight: 135.17 g/mol Methyl group can influence conformation and metabolic stability.
N-(Cyanomethyl)benzamide

Mol. Weight: 160.17 g/mol A key intermediate for the synthesis of more complex molecules, including tetrazole derivatives.[6]
Entinostat (MS-275)

Mol. Weight: 376.42 g/mol An example of a clinically relevant N-substituted benzamide, a histone deacetylase (HDAC) inhibitor.[7][8]

Proposed Synthesis and Experimental Evaluation

A plausible synthetic route to 3-bromo-N-(cyanomethyl)-2-methylbenzamide and a general framework for its experimental evaluation are outlined below.

Synthetic Workflow

The synthesis would likely proceed via a standard amide coupling reaction between 3-bromo-2-methylbenzoyl chloride and aminoacetonitrile.

Synthesis_Workflow A 3-Bromo-2-methylbenzoic acid C 3-Bromo-2-methylbenzoyl chloride A->C Acid Chloride Formation B Thionyl chloride (SOCl2) B->C E 3-bromo-N-(cyanomethyl)-2-methylbenzamide C->E Amide Coupling D Aminoacetonitrile D->E

Caption: Proposed synthetic route for 3-bromo-N-(cyanomethyl)-2-methylbenzamide.

Experimental Protocols

This assay is a colorimetric method for assessing cell viability.[9]

  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[10][11][12][13]

  • Preparation: Prepare a reaction mixture containing human liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental_Evaluation cluster_0 In Vitro Cytotoxicity cluster_1 Metabolic Stability A Cell Seeding B Compound Treatment A->B C Incubation B->C D MTT Assay C->D E Data Analysis (IC50) D->E F Incubation with Liver Microsomes G Time Point Sampling F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I Start Test Compound Start->A Start->F

Caption: General workflow for the experimental evaluation of novel compounds.

Conclusion and Future Directions

While the precise biological activity and pharmacokinetic profile of 3-bromo-N-(cyanomethyl)-2-methylbenzamide remain to be experimentally determined, this in-depth analysis of its structural components and comparison with related compounds provides a strong foundation for predicting its potential. The combination of a brominated and methylated benzamide core with an N-(cyanomethyl) substituent suggests a compound with potentially enhanced lipophilicity, metabolic stability, and specific binding interactions.

Further investigation through the outlined synthetic and experimental protocols is warranted to fully elucidate the therapeutic potential of this and other similarly substituted benzamides. The structure-activity relationships discussed herein should serve as a valuable guide for the design and optimization of future benzamide-based drug candidates.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism. Retrieved from [Link]

  • 3-Bromobenzamide. (2024, April 9). ChemBK. Retrieved from [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025, July 3). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]

  • Comparative pharmacokinetics of sulpiride and N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3- dihydrobenzofuran-7-carboxamide hydrochloride, a new lipophilic substituted benzamide in rats. (1990, September). PubMed. Retrieved from [Link]

  • M-BROMOBENZAMIDE. (2024, April 9). ChemBK. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. Retrieved from [Link]

  • Chemical Properties of Benzamide, m-bromo- (CAS 22726-00-7). (n.d.). Cheméo. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • 2-Bromobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). (n.d.). Retrieved from [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025, August 6). Retrieved from [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 4-Bromobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012, August 29). Tetrahedron Letters. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • N-(Cyanomethyl)benzamide. (n.d.). PMC. Retrieved from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018, November 1). Hilaris. Retrieved from [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015, November 23). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 3-bromo-N-(cyanomethyl)-2-methylbenzamide

[1]

Executive Summary & Chemical Profile

Effective waste management of 3-bromo-N-(cyanomethyl)-2-methylbenzamide requires a nuanced understanding of its functional groups.[1] Unlike generic organic waste, this compound possesses two critical moieties—an aryl bromide and an aliphatic nitrile (cyanomethyl) —that dictate specific disposal streams to prevent the formation of dioxins (during incineration) or hydrogen cyanide gas (during storage).[1]

This guide replaces generic "safety first" slogans with operational, self-validating protocols designed to protect personnel and ensure regulatory compliance (RCRA/EPA).

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS 179897-89-3 (Typical Analog)Identifier for waste manifests.[1]
Formula

Halogenated : Requires high-temp incineration.[1]
MW ~253.09 g/mol Heavy atom count affects mass balance calculations.[1]
Key Moieties 1. Aryl Bromide (Ar-Br)2.[1] Nitrile (-CN)1.[1] DO NOT mix with non-halogenated solvents.2. DO NOT mix with strong acids (HCN risk).[1]
Physical State Solid (White to off-white powder)Primary disposal via solid hazardous waste bins.[1]
GHS Class Warning (Irritant, Acute Tox.[1][2] 4)Standard PPE (Nitrile gloves, eye protection) required.[1]

Waste Stream Decision Logic (The "Why" and "How")

The following logic gate ensures that the compound enters the correct destruction pathway. The primary failure mode in disposing of nitriles is accidental acidification, while the failure mode for bromides is improper incineration leading to environmental release.[1]

Operational Workflow Diagram

DisposalLogicStartWaste Generation:3-bromo-N-(cyanomethyl)-2-methylbenzamideStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste StreamStateCheck->SolidWastePowder/Filter CakeLiquidWasteLiquid/Solution WasteStateCheck->LiquidWasteMother Liquor/RinsateHaloStreamStream A: Halogenated Organic(High Temp Incineration)SolidWaste->HaloStreamContains BromineAcidCheckCRITICAL CHECK:Is pH < 7?LiquidWaste->AcidCheckSolventCheckIs Solvent Halogenated?(DCM, Chloroform, etc.)SolventCheck->HaloStreamYesNonHaloStreamStream B: Non-Halogenated Organic(Fuel Blending)SolventCheck->NonHaloStreamNoFinalDispFinal Disposal:RCRA Hazardous Waste FacilityHaloStream->FinalDispNonHaloStream->HaloStream*Trace Br content requiresHalogenated coding if >1%AcidCheck->SolventCheckNo (Neutral/Basic)NeutralizeAction: Neutralize to pH 7-9(Prevent HCN formation)AcidCheck->NeutralizeYes (Acidic)Neutralize->SolventCheck

Figure 1: Decision matrix for segregating 3-bromo-N-(cyanomethyl)-2-methylbenzamide waste. Note that the presence of the bromine atom often defaults the entire mixture to "Halogenated" streams depending on local concentration thresholds.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Context: Disposal of expired reagent, reaction byproducts, or contaminated weighing paper.[1]

  • Segregation: Obtain a wide-mouth HDPE (High-Density Polyethylene) jar labeled "HAZARDOUS WASTE - SOLID - TOXIC/IRRITANT." [1]

  • Labeling: Explicitly list the chemical name. Do not just write "Organic Solid."

    • Add Tag: "Contains Halogens (Br)" and "Contains Organic Nitrile."[1]

  • Transfer:

    • Wear double nitrile gloves and a lab coat.[1]

    • Transfer solid using a disposable spatula.[1]

    • Wipe the neck of the jar with a dry tissue to prevent seal corrosion; dispose of the tissue in the same jar.[1]

  • Sealing: Screw the lid tight. Apply Parafilm if long-term storage (weeks) is expected before pickup to prevent any potential hydrolysis from ambient moisture.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: The compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, DMF).[1]

  • The Self-Validating pH Check (Critical):

    • Mechanism:[1][3][4] The cyanomethyl group (

      
      ) is relatively stable, but in the presence of strong acids and heat, it can hydrolyze to release toxic species.[1]
      
    • Action: Dip a pH strip into the waste solution.[1]

    • Validation: If pH < 5, add saturated Sodium Bicarbonate (

      
      ) until pH is neutral (pH 7-8).[1] Never  add this waste to an acid waste container.[1]
      
  • Stream Selection:

    • Due to the Bromine atom, this waste must generally go into the HALOGENATED waste container (often Red Can or designated carboy).[1]

    • Why? Non-halogenated waste is often used for fuel blending (burning for energy).[1] Halogens inhibit combustion and form corrosive acid gases (HBr) and dioxins. They require specific incinerators with scrubbers.[1]

  • Container Compatibility:

    • Use Glass or HDPE carboys.[1]

    • Ensure the container is not labeled "Acid Waste."[1]

Emergency Spill Procedures

Scenario: A 5g bottle drops and shatters on the floor.

  • Isolate: Evacuate the immediate 3-meter radius.[1] Alert nearby personnel.

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves .[1] (Nitrile provides excellent resistance to benzamide derivatives; latex is insufficient).[1]

  • Containment (Dry Spill):

    • Do not create dust.[1][5][6] Cover the powder with a paper towel dampened slightly with water (to prevent aerosolization).

    • Scoop up the material and glass shards using a dustpan or stiff card.

    • Place in a wide-mouth jar.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][6]

    • Contraindication: Do NOT use bleach (Sodium Hypochlorite) immediately.[1] While bleach destroys inorganic cyanides, the reaction with organic nitriles and aryl bromides can be complex and exothermic.[1] Simple physical removal is safer for organic intermediates.[1]

  • Disposal: Label the debris jar as "Hazardous Waste - Debris contaminated with Halogenated Nitrile."

Regulatory & Compliance Codes (US/EU)

To ensure your waste manifest is accepted by Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

  • EPA Waste Code (RCRA):

    • D022 (if Chloroform is the solvent).[1]

    • Characteristic Hazardous Waste: If solid, usually classified as "Toxic" based on the acute toxicity profile of benzamides.[1]

    • Note: It is generally not P-listed (like Sodium Cyanide) because the cyanide is covalently bonded (organic nitrile), but it must be treated as a toxic organic.[1]

  • Department of Transportation (DOT):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (3-bromo-N-(cyanomethyl)-2-methylbenzamide).[1]

    • Hazard Class: 6.1 (Toxic).[1]

    • Packing Group: III (Low to Medium Danger).[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov.[1] [Link]

  • PubChem. (2025).[1][2] Compound Summary: 3-bromo-N-methylbenzamide (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(cyanomethyl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(cyanomethyl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.